Product packaging for 2,3',4,5'-Tetramethoxystilbene(Cat. No.:CAS No. 24144-92-1)

2,3',4,5'-Tetramethoxystilbene

Numéro de catalogue: B1682970
Numéro CAS: 24144-92-1
Poids moléculaire: 300.3 g/mol
Clé InChI: JDBCWSHYEQUBLW-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetramethylsilane (TMS) is an essential reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy. It is valued for being chemically inert and volatile, and it produces a single, sharp peak at a chemical shift defined as 0 ppm . This provides a critical baseline against which the chemical shifts of protons in the sample molecule are measured, facilitating accurate structural elucidation . For organic synthesis, trimethylsilyl-based reagents like trimethylsilyl chloride are widely used to introduce the trimethylsilyl functional group (-Si(CH₃)₃) onto reactant molecules . This group acts as a temporary protecting group, particularly for hydroxyl groups in alcohols, phenols, and carboxylic acids . By forming trimethylsiloxy derivatives, these reagents shield sensitive functional groups from pH variations and prevent participation in hydrogen bonding or prototropic equilibria during multi-step reactions . The trimethylsilyl group is also noted for its significant steric bulk, which can provide kinetic stabilization to otherwise reactive molecules, allowing for their isolation and characterization . Furthermore, the derivatization of polar compounds via trimethylsilylation increases their volatility, making them more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS) . In analytical chemistry, the trimethylsilylation process is a established method for probing silicate structures by converting them into stable, volatile derivatives that can be separated and analyzed using chromatographic techniques . These properties make TMS reagents indispensable tools in modern chemical research and analysis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O4 B1682970 2,3',4,5'-Tetramethoxystilbene CAS No. 24144-92-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBCWSHYEQUBLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186212
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24144-92-1, 20578-92-1
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24144-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,3',5'-Tetramethoxystilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic analogue of resveratrol, a naturally occurring polyphenol. It has garnered significant interest in the scientific community for its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens and the pathophysiology of certain cancers and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, pharmacological activities, and experimental protocols related to TMS, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 24144-92-1[1][2][3]
Molecular Formula C18H20O4[1][2][3]
Molecular Weight 300.35 g/mol [1][2]
Melting Point 78-79 °C[1]
Boiling Point 459.9 ± 40.0 °C (Predicted)[1]
Purity ≥98% (HPLC)[2][3]
Storage Store at -20°C, sealed in a dry environment. Stable for ≥ 4 years.[1][3]
Solubility
SolventSolubilityReference
Dimethylformamide (DMF) 30 mg/mL[3]
Dimethyl sulfoxide (DMSO) 20 mg/mL[3]
Ethanol 400 µg/mL[3]
DMF:PBS (pH 7.2) (1:1) 500 µg/mL[3]

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of this compound is its potent and selective inhibition of the cytochrome P450 enzyme CYP1B1.[2][4]

CYP1B1 Inhibition

TMS is a competitive inhibitor of CYP1B1, demonstrating high selectivity over other CYP1A subfamily members.[4] This selectivity makes it a valuable tool for studying the specific roles of CYP1B1 in various physiological and pathological processes.

ParameterValueTarget EnzymeReference
IC50 6 nMHuman CYP1B1[2][4]
Ki 3 nMHuman CYP1B1[4]
IC50 300 nMHuman CYP1A1[4]
IC50 3.1 µMHuman CYP1A2[4]
Anticancer Activity

TMS has demonstrated promising anticancer properties, primarily attributed to its inhibition of CYP1B1, which is often overexpressed in tumor tissues.[2][5] Its mechanisms of action in cancer cells include:

  • Induction of Apoptosis: In human breast cancer cells (MCF-7), TMS has been shown to induce apoptosis. This process involves the upregulation of pro-apoptotic proteins such as Noxa and Bim, and the translocation of Bax from the cytosol to the mitochondria, which are key events in the intrinsic apoptotic pathway.[6]

  • Inhibition of Carcinogen Activation: By inhibiting CYP1B1, TMS can prevent the metabolic activation of pro-carcinogens, such as benzo[a]pyrene, into their ultimate carcinogenic forms.[1][4]

Cardiovascular Effects

In animal models, TMS has been shown to have beneficial cardiovascular effects. In spontaneously hypertensive rats, daily injections of TMS reduced systolic blood pressure.[1] Furthermore, in a model of deoxycorticosterone acetate (DOCA)-salt-induced hypertension, TMS normalized systolic blood pressure, and inhibited cardiovascular and kidney hypertrophy.[1][2] This effect is linked to the inhibition of CYP1B1-mediated generation of reactive oxygen species (ROS) and subsequent downstream signaling.[2]

Signaling Pathways

The biological effects of this compound are mediated through its influence on specific signaling pathways.

Apoptosis Induction in Cancer Cells

In breast cancer cells, TMS triggers the intrinsic pathway of apoptosis.

G TMS-Induced Apoptosis in Breast Cancer Cells TMS This compound Bim_Noxa Increase in Bim and Noxa expression TMS->Bim_Noxa Bax_translocation Bax translocation to mitochondria Bim_Noxa->Bax_translocation Apoptosis Apoptosis Bax_translocation->Apoptosis

Caption: TMS induces apoptosis via upregulation of Bim and Noxa, leading to Bax translocation.

Attenuation of Hypertensive Signaling

In the context of hypertension, TMS ameliorates pathological signaling by inhibiting CYP1B1-mediated oxidative stress.

G TMS in the Attenuation of Hypertensive Signaling TMS This compound CYP1B1 CYP1B1 TMS->CYP1B1 inhibits ROS Reactive Oxygen Species (ROS) Production CYP1B1->ROS promotes MAPK ERK1/2 and p38 MAPK Activity ROS->MAPK Hypertension Hypertension and Associated Pathophysiology MAPK->Hypertension

Caption: TMS inhibits CYP1B1, reducing ROS and MAPK activity, thus attenuating hypertension.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

In Vitro CYP1B1 Inhibition Assay (EROD Assay)

This protocol is adapted from studies measuring the inhibition of CYP1-mediated 7-ethoxyresorufin O-deethylation (EROD) activity.[7]

Objective: To determine the inhibitory effect of TMS on CYP1B1 activity.

Materials:

  • Human recombinant CYP1B1 enzyme

  • 7-ethoxyresorufin (substrate)

  • NADPH regenerating system

  • This compound (test compound)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the human recombinant CYP1B1 enzyme in a suitable buffer.

  • Add varying concentrations of TMS to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding 7-ethoxyresorufin and the NADPH regenerating system.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the fluorescence of the product, resorufin.

  • Calculate the percent inhibition for each TMS concentration and determine the IC50 value.

G Workflow for CYP1B1 Inhibition (EROD) Assay Start Prepare reaction mixture with CYP1B1 Add_TMS Add varying concentrations of TMS Start->Add_TMS Add_Substrate Add 7-ethoxyresorufin and NADPH Add_TMS->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure resorufin fluorescence Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for determining the IC50 of TMS for CYP1B1 inhibition using an EROD assay.

Cell Viability Assay in MCF-7 Cells

This protocol is a general guide based on standard cell viability assays used in cancer research.[8][9]

Objective: To assess the effect of TMS on the viability of MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of TMS. Include a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control and calculate the IC50 value for cell growth inhibition.

In Vivo Hypertension Study in Rats

This protocol is based on a study investigating the effect of TMS on DOCA-salt-induced hypertension in rats.[1][2]

Objective: To evaluate the in vivo efficacy of TMS in reducing blood pressure in a rat model of hypertension.

Animal Model:

  • Uninephrectomized rats treated with deoxycorticosterone acetate (DOCA) and high-salt drinking water.

Treatment:

  • Administer TMS (e.g., 300 µg/kg) via intraperitoneal injection every third day, starting at a designated time point after the induction of hypertension.[1][2]

  • A control group should receive vehicle injections.

Measurements:

  • Monitor systolic blood pressure weekly using the tail-cuff method.

  • At the end of the study, collect tissues (e.g., aorta, heart, kidney) for analysis of CYP1B1 activity, oxidative stress markers, and histological changes.

Conclusion

This compound is a potent and selective inhibitor of CYP1B1 with significant potential as a pharmacological tool and a lead compound for the development of novel therapeutics for cancer and cardiovascular diseases. The information and protocols provided in this guide are intended to facilitate further research into the promising biological activities of this compound.

References

Unveiling the Core Mechanism of 2,3',4,5'-Tetramethoxystilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS), a methylated derivative of resveratrol, has emerged as a compound of significant interest in oncological research. Its primary mechanism of action revolves around the potent and selective inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide array of human tumors. This targeted inhibition disrupts critical cellular processes, leading to anti-cancer effects. This technical guide provides an in-depth exploration of the core mechanism of action of TMS, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Potent and Selective Inhibition of CYP1B1

The central tenet of this compound's biological activity is its function as a selective and competitive inhibitor of Cytochrome P450 1B1 (CYP1B1).[1] CYP1B1 is an extrahepatic enzyme that is frequently overexpressed in tumor tissues, playing a crucial role in the metabolic activation of pro-carcinogens and the pathophysiology of cancer.[2][3]

TMS exhibits a high degree of selectivity for CYP1B1 over other CYP1A family enzymes, as demonstrated by its inhibitory concentrations.

Table 1: Inhibitory Activity of this compound against Cytochrome P450 Enzymes
EnzymeIC50 ValueKi ValueSelectivity vs. CYP1B1
CYP1B16 nM3 nM-
CYP1A1300 nMNot Reported50-fold
CYP1A23.1 µMNot Reported~517-fold

Data sourced from MedChemExpress and related publications.[1]

The competitive nature of this inhibition, indicated by the low Ki value, suggests that TMS directly competes with substrates for the active site of the CYP1B1 enzyme.[3] This potent and selective inhibition forms the foundation of its anti-cancer properties.

Downstream Signaling and Cellular Consequences

The inhibition of CYP1B1 by this compound initiates a cascade of downstream events that culminate in anti-tumorigenic outcomes. While the complete signaling network is an active area of research, current evidence points towards the modulation of reactive oxygen species (ROS) production and the induction of apoptosis.

Modulation of ROS and MAPK Signaling

CYP1B1 is involved in the metabolism of various endogenous and exogenous compounds, a process that can lead to the generation of reactive oxygen species (ROS). Overexpression of CYP1B1 in cancer cells can contribute to oxidative stress, which can paradoxically promote tumor growth and survival. Inhibition of CYP1B1 by TMS is proposed to reduce this ROS production. Furthermore, studies on similar CYP1B1 inhibitors have shown a subsequent decrease in the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are critical for cell proliferation and survival.[2]

Induction of Apoptosis

A key consequence of TMS treatment in cancer cells is the induction of programmed cell death, or apoptosis.[4] The cytotoxic effects of TMS are significantly enhanced in cells with higher CYP1B1 expression. This suggests that the metabolic activation of TMS by CYP1B1 into a more cytotoxic metabolite may contribute to its apoptotic-inducing activity.[4] While the precise apoptotic pathway is not fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway, a common outcome of cellular stress and damage.

Visualizing the Mechanism of Action

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TMS This compound (TMS) CYP1B1 Cytochrome P450 1B1 (CYP1B1) TMS->CYP1B1 Inhibits ROS Reactive Oxygen Species (ROS) CYP1B1->ROS Reduces Production Apoptosis_Proteins Pro-apoptotic Proteins CYP1B1->Apoptosis_Proteins Activates MAPK MAPK Signaling (ERK1/2, p38) ROS->MAPK Inhibits Activation Proliferation Cell Proliferation & Survival MAPK->Proliferation Inhibits Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: Proposed signaling pathway of this compound.

G start Start prepare_cells Prepare Cancer Cells (e.g., MCF-7) start->prepare_cells treat_cells Treat with TMS (various concentrations) prepare_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: General workflow for a cell viability assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

This assay is used to determine the inhibitory effect of TMS on CYP1B1 activity.

Materials:

  • Recombinant human CYP1B1 enzyme

  • 7-Ethoxyresorufin (substrate)

  • NADPH (cofactor)

  • Resorufin (standard)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP1B1, and varying concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 7-ethoxyresorufin.

  • After a set incubation time (e.g., 10-20 minutes), start the enzymatic reaction by adding NADPH.

  • Stop the reaction by adding a suitable solvent like acetonitrile.

  • Measure the fluorescence of the product, resorufin, using an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[5]

  • A standard curve using known concentrations of resorufin is used to quantify the amount of product formed.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the TMS concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of TMS on cancer cell lines.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of TMS (and a vehicle control, DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis.

Materials:

  • Cancer cells treated with TMS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression of the target proteins.

Conclusion and Future Directions

This compound demonstrates a clear and potent mechanism of action centered on the selective inhibition of CYP1B1. This targeted approach leads to the suppression of cancer cell proliferation and the induction of apoptosis, highlighting its potential as a chemotherapeutic or chemopreventive agent. Future research should focus on further delineating the downstream signaling pathways affected by TMS and evaluating its efficacy and safety in preclinical and clinical settings. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug development.

References

A Comprehensive Technical Guide to the Biological Activity of 2,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the scientific community due to its potent and selective biological activities, particularly its anticancer properties. This technical guide provides an in-depth overview of the biological activity of TMS, with a focus on its mechanism of action as a cytochrome P450 1B1 (CYP1B1) inhibitor and an inducer of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Biological Activity: Potent and Selective CYP1B1 Inhibition

TMS is a potent and selective competitive inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens and overexpressed in a variety of human tumors.[1][2][3][4] Its high selectivity for CYP1B1 over other CYP1A family enzymes makes it a valuable tool for studying CYP1B1 function and a promising candidate for cancer chemoprevention.[5][6][7]

Quantitative Inhibition Data

The inhibitory potency of TMS against CYP enzymes has been quantified in several studies. The following table summarizes the key inhibition constants.

EnzymeIC50KiSelectivity vs. CYP1B1Reference
CYP1B16 nM3 nM-[1][3]
CYP1A1300 nM-50-fold[1][3]
CYP1A23.1 µM-~517-fold[1]
Mechanism of Carcinogen Activation by CYP1B1 and Inhibition by TMS

CYP1B1 plays a crucial role in the metabolic activation of pro-carcinogens, such as benzo[a]pyrene (B[a]P), converting them into highly reactive carcinogenic metabolites that can bind to DNA and initiate tumorigenesis.[2] TMS competitively inhibits this process, thereby preventing the formation of these harmful metabolites.

CYP1B1_Metabolic_Pathway cluster_0 Cellular Environment Pro-carcinogen Pro-carcinogen (e.g., Benzo[a]pyrene) CYP1B1 CYP1B1 Enzyme Pro-carcinogen->CYP1B1 Metabolic Activation Reactive Metabolite Reactive Carcinogenic Metabolite CYP1B1->Reactive Metabolite DNA_Adducts DNA Adducts Reactive Metabolite->DNA_Adducts Binds to DNA Tumorigenesis Tumorigenesis DNA_Adducts->Tumorigenesis TMS This compound (TMS) TMS->CYP1B1 Competitive Inhibition

CYP1B1-mediated pro-carcinogen activation and its inhibition by TMS.

Anticancer Activity: Induction of Apoptosis

Beyond its role in inhibiting carcinogen activation, TMS exhibits direct anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.[8] This is a key mechanism for its therapeutic potential.

Quantitative Anticancer Data

The cytotoxic effects of TMS have been evaluated in various cancer cell lines.

Cell LineActivity AssessedIC50Reference
Human Colon CancerCell Growth Inhibition0.8 µg/ml[5]
MCF-7 (Breast Cancer)Reduction in Tumor Volume (Xenografts)Up to 53%[2]
Signaling Pathway: The Intrinsic Apoptotic Pathway

Studies have shown that TMS induces apoptosis in breast cancer cells through the intrinsic, or mitochondrial, pathway.[8] This pathway is initiated by cellular stress and involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

TMS treatment leads to:

  • Increased expression of pro-apoptotic proteins: Noxa and Bim.

  • Translocation of Bax to the mitochondria: Bax moves from the cytosol to the mitochondrial membrane.

  • Cleavage of Bax: The full-length p21 form of Bax is cleaved to a truncated and more potent p18 form.[8]

These events lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptotic cell death.

Intrinsic_Apoptosis_Pathway cluster_0 TMS-Induced Apoptosis in Cancer Cells TMS This compound (TMS) Noxa_Bim Increase in Noxa and Bim TMS->Noxa_Bim Bax_Cytosol Bax (p21) in Cytosol TMS->Bax_Cytosol Induces translocation and cleavage Bax_Mitochondria Bax (p18) at Mitochondria Noxa_Bim->Bax_Mitochondria Promotes activation Bax_Cleavage Bax Cleavage Bax_Cytosol->Bax_Cleavage Bax_Cleavage->Bax_Mitochondria MOMP Mitochondrial Outer Membrane Permeabilization Bax_Mitochondria->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Intrinsic apoptotic pathway induced by TMS.

Other Biological Activities

Anti-Hypertensive Effects

In a study on deoxycorticosterone-salt-induced hypertension in rats, TMS administration normalized systolic blood pressure.[9] This effect was associated with a decrease in CYP1B1 activity in the aorta, heart, and kidney, suggesting a link between CYP1B1 and hypertension.[9]

Antioxidant Properties

While TMS is a methylated derivative of the known antioxidant resveratrol, its direct antioxidant activity appears to be less pronounced. However, its ability to inhibit CYP1B1, an enzyme that can generate reactive oxygen species (ROS), suggests an indirect antioxidant effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TMS.

CYP1B1 Inhibition Assay (In Vitro)

This protocol is based on the use of recombinant human CYP1B1 and a fluorogenic substrate.

Materials:

  • Recombinant human CYP1B1 enzyme

  • NADPH regenerating system

  • Fluorogenic substrate (e.g., 7-Ethoxyresorufin)

  • TMS (dissolved in a suitable solvent like DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the recombinant CYP1B1 enzyme in a suitable buffer.

  • Add varying concentrations of TMS to the wells of the microplate. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of the reaction for each TMS concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TMS concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of TMS on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • TMS (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of TMS. Include a vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by DAPI Staining

This protocol allows for the visualization of apoptotic nuclear morphology.

Materials:

  • Cancer cells cultured on coverslips or in chamber slides

  • TMS

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Treat the cells with TMS for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Stain the cells with DAPI solution for 5 minutes in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins like Bax, Bim, and Noxa.

Materials:

  • TMS-treated and control cell pellets

  • Lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bim, anti-Noxa, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the anticancer activity of a compound like TMS.

Experimental_Workflow cluster_0 Anticancer Drug Evaluation Workflow Start Start: Compound of Interest (TMS) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (DAPI, Flow Cytometry) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blotting (Apoptotic Proteins) Mechanism_of_Action->Western_Blot Enzyme_Inhibition Enzyme Inhibition Assays (e.g., CYP1B1) Mechanism_of_Action->Enzyme_Inhibition In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Efficacy_Toxicity Evaluate Efficacy and Toxicity In_Vivo_Studies->Efficacy_Toxicity End End: Lead Candidate Efficacy_Toxicity->End

A general experimental workflow for anticancer drug evaluation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, primarily due to its potent and selective inhibition of CYP1B1 and its ability to induce apoptosis in cancer cells via the intrinsic pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the biological activities and therapeutic applications of this promising compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical use.

References

2,3',4,5'-Tetramethoxystilbene: A Potent and Selective CYP1B1 Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology and other therapeutic areas due to its overexpression in a wide array of human tumors and its role in the metabolic activation of procarcinogens.[1][2][3] This enzyme, primarily found in extrahepatic tissues, is implicated in the pathogenesis of hormone-related cancers and contributes to resistance against established anti-cancer drugs.[4] Consequently, the development of potent and selective CYP1B1 inhibitors is a promising strategy for both cancer chemoprevention and chemotherapy.[1][4] Among the inhibitors identified, 2,3',4,5'-tetramethoxystilbene (TMS), a synthetic analog of resveratrol, has demonstrated remarkable potency and selectivity for CYP1B1, making it a valuable tool for research and a potential candidate for therapeutic development.[2][5][6][7] This technical guide provides a comprehensive overview of TMS as a CYP1B1 inhibitor, detailing its inhibitory profile, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Quantitative Inhibitory Profile of this compound

The efficacy of an inhibitor is quantitatively defined by its IC50 and Ki values. TMS has been shown to be a highly potent and selective inhibitor of CYP1B1. The following tables summarize the key quantitative data from in vitro studies.

Inhibitory Activity of TMS against CYP1B1
Parameter Value
IC506 nM
Ki3 nM
Inhibition Type Competitive

Table 1: Potency and mechanism of TMS as a CYP1B1 inhibitor. Data sourced from multiple studies.[2][5][6]

Selectivity Profile of TMS against other CYP Isoforms
CYP Isoform IC50 Value
CYP1A1300 nM
CYP1A23.1 µM (3100 nM)

Table 2: Comparative IC50 values of TMS against related CYP1A isoforms, demonstrating its high selectivity for CYP1B1.[2][5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of CYP1B1 inhibition. Below are protocols for key assays used to characterize inhibitors like TMS.

CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylation - EROD Assay)

This assay is a standard method to determine the catalytic activity of CYP1A and CYP1B1 enzymes.

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin. The rate of resorufin formation is proportional to the enzyme activity.

Materials:

  • Recombinant human CYP1B1 enzyme (or microsomes from cells expressing CYP1B1)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 7-ethoxyresorufin (EROD substrate)

  • This compound (TMS) or other test inhibitors

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

  • Prepare a stock solution of TMS in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer.

  • Add varying concentrations of TMS to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the recombinant CYP1B1 enzyme or microsomes to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of the NADPH regenerating system and 7-ethoxyresorufin.

  • Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of TMS on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • TMS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of TMS for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression levels of specific proteins in response to TMS treatment.

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by their transfer to a membrane. The membrane is then probed with specific antibodies to detect the protein of interest.

Materials:

  • Cell lysates from TMS-treated and control cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Electrotransfer system and transfer buffer

  • Membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CYP1B1, anti-Bax, anti-Bim, anti-actin)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like actin.

Signaling Pathways and Mechanisms of Action

The inhibitory action of TMS on CYP1B1 initiates a cascade of downstream effects that contribute to its anti-cancer properties. The following diagrams illustrate the key signaling pathways and experimental workflows.

CYP1B1_Inhibition_Pathway Procarcinogen Procarcinogen (e.g., PAHs, Estradiol) CYP1B1 CYP1B1 Enzyme Procarcinogen->CYP1B1 Metabolic Activation Carcinogen Carcinogenic Metabolites (e.g., 4-hydroxyestradiol) DNA_Adducts DNA Adducts & Oxidative Stress Carcinogen->DNA_Adducts Cancer Cancer Progression DNA_Adducts->Cancer CYP1B1->Carcinogen TMS This compound (TMS) Inhibition Inhibition TMS->Inhibition Inhibition->CYP1B1 Blocks Active Site TMS_Apoptosis_Pathway TMS TMS Treatment Stress Cellular Stress Response TMS->Stress Bim_Noxa Increased Expression of Bim and Noxa Stress->Bim_Noxa Bax_Activation Bax Translocation to Mitochondria Stress->Bax_Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bim_Noxa->Mitochondria Bax_Activation->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow start Start: Hypothesis (TMS inhibits CYP1B1) in_vitro In Vitro Enzyme Assay (EROD) start->in_vitro cell_based Cell-Based Assays (e.g., MCF-7 cells) start->cell_based ic50 Determine IC50 & Ki in_vitro->ic50 cytotoxicity Assess Cytotoxicity (MTT Assay) cell_based->cytotoxicity data_analysis Data Analysis & Interpretation ic50->data_analysis mechanism Investigate Mechanism (Western Blot, etc.) cytotoxicity->mechanism mechanism->data_analysis conclusion Conclusion: TMS is a potent and selective CYP1B1 inhibitor data_analysis->conclusion

References

An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene: Structural Analogs and Derivatives as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS), a methoxylated derivative of resveratrol, has emerged as a promising scaffold in medicinal chemistry, primarily due to its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the activation of pro-carcinogens and overexpressed in a variety of tumors. This technical guide provides a comprehensive overview of TMS, its structural analogs, and derivatives, focusing on their synthesis, biological activities, and mechanisms of action. We present a compilation of quantitative data, including inhibitory concentrations and pharmacokinetic parameters, to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols for the synthesis and key biological assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds and outlines a typical preclinical workflow for their evaluation as potential therapeutic agents.

Introduction

Stilbenoids, a class of natural polyphenols, have garnered significant attention for their diverse pharmacological properties. Resveratrol, a well-known stilbenoid found in grapes and red wine, exhibits cardioprotective, anti-inflammatory, and anticancer effects. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism. This has spurred the development of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activity.

Among these, this compound (TMS) has distinguished itself as a highly potent and selective inhibitor of CYP1B1.[1] This enzyme plays a crucial role in the metabolic activation of environmental procarcinogens and is overexpressed in numerous human cancers, making it an attractive target for cancer chemoprevention and therapy. This guide delves into the technical details of TMS and its derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Quantitative Biological Data

The following tables summarize the in vitro biological activity and pharmacokinetic parameters of this compound and its structural analogs.

Table 1: Cytochrome P450 Inhibition by Tetramethoxystilbene and Analogs

CompoundCYP1B1 IC₅₀ (nM)CYP1A1 IC₅₀ (nM)CYP1A2 IC₅₀ (µM)Selectivity (CYP1A1/CYP1B1)Selectivity (CYP1A2/CYP1B1)Reference(s)
This compound (TMS)63003.150517[1]
2,2',4,6'-Tetramethoxystilbene23500.1717585
Rhapontigenin90004001600.040.02[1]

Table 2: Cytotoxicity of Tetramethoxystilbene Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference(s)
3,5,4'-Trimethoxy-trans-stilbeneA549Lung>100
3,5,2',4'-Tetramethoxy-trans-stilbeneA549Lung25.3
3,5,4'-Trimethoxy-trans-stilbeneHCT-15Colon48.7
3,5,2',4'-Tetramethoxy-trans-stilbeneHCT-15Colon15.8

Table 3: Pharmacokinetic Parameters of Methoxy-Stilbene Derivatives in Rats

CompoundDosing RouteDoseCₘₐₓ (ng/mL)t₁/₂ (min)AUC (ng·h/mL)F (%)Reference(s)
trans-2,3-DimethoxystilbeneIV4 mg/kg-288.9 ± 92.9--[2]
trans-2,3-DimethoxystilbeneOral10 mg/kg37.5 ± 23.7--2.22 ± 2.13[2]
trans-3,4-DimethoxystilbeneIV4 mg/kg----[2]
trans-3,4-DimethoxystilbeneOral10 mg/kg---< 2.22[2]
PinostilbeneIV5 mg/kg----[3]
PinostilbeneIV10 mg/kg----[3]
PinostilbeneOral50 mg/kg---1.87 ± 2.67[3]
PterostilbeneIV2.5 mg/kg-93.9 ± 22.3--[4]
PterostilbeneOral15 mg/kg---15.9 ± 7.8[4]
RhapontigeninIV10 mg/kg-1518.6 ± 87.68.39 ± 0.10 µg·h/mL-[5]
PiceatannolIV10 mg/kg-1192.8 ± 339.68.48 ± 2.48 µg·h/mL-[5]
PinosylvinIV10 mg/kg-787.8 ± 1235.23 ± 1.20 µg·h/mL-[5]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes a general method for the synthesis of trans-stilbene derivatives, which can be adapted for this compound. The Wittig reaction is a reliable method for forming carbon-carbon double bonds.[6][7][8][9][10]

Materials:

  • Benzyltriphenylphosphonium chloride

  • Appropriately substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzyl bromide to synthesize the corresponding phosphonium salt)

  • Strong base (e.g., n-butyllithium, sodium hydride, or 50% sodium hydroxide solution)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Apparatus for inert atmosphere (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, propanol)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonium Ylide (Wittig Reagent): a. In a dry, inert atmosphere, dissolve the benzyltriphenylphosphonium chloride in the anhydrous solvent within the reaction vessel. b. Cool the solution in an ice bath. c. Slowly add the strong base to the stirred solution. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). d. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

  • Wittig Reaction: a. Dissolve the substituted benzaldehyde in the anhydrous solvent in a separate flask. b. Slowly add the benzaldehyde solution to the ylide solution at room temperature. c. Let the reaction mixture stir at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). c. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure trans-stilbene derivative.

CYP1B1 Inhibition Assay (7-Ethoxyresorufin O-deethylation - EROD)

This fluorometric assay measures the activity of CYP1B1 by quantifying the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.

Materials:

  • Human recombinant CYP1B1 enzyme (e.g., in microsomes or purified form)

  • 7-Ethoxyresorufin (ER) substrate

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (e.g., TMS and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., methanol). b. Prepare working solutions of the test compounds at various concentrations. c. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Protocol: a. In each well of the 96-well plate, add the potassium phosphate buffer. b. Add the human recombinant CYP1B1 enzyme. c. Add the test compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding the 7-ethoxyresorufin substrate and the NADPH regenerating system to all wells. f. Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) or in endpoint mode after a fixed incubation time at 37°C.

  • Data Analysis: a. Calculate the rate of resorufin formation (fluorescence units per minute). b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed the cells in a suitable culture plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Staining: a. Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation. b. Wash the cells twice with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use unstained and single-stained controls to set up the compensation and quadrants. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)
    • Annexin V+ / PI- (early apoptotic cells)
    • Annexin V+ / PI+ (late apoptotic/necrotic cells)
    • Annexin V- / PI+ (necrotic cells)

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for TMS-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells.

TMS_Apoptosis_Pathway TMS This compound (TMS) CYP1B1 CYP1B1 TMS->CYP1B1 Inhibits Stress Cellular Stress TMS->Stress Induces Procarcinogens Pro-carcinogens Carcinogens Carcinogens Procarcinogens->Carcinogens Activated by CYP1B1 Apoptosis Apoptosis Bim Bim Stress->Bim Noxa Noxa Stress->Noxa Bax Bax Stress->Bax Bim->Bax Activates Noxa->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of TMS-induced apoptosis.

Preclinical Development Workflow for Anticancer Stilbene Analogs

This workflow outlines a typical path for the preclinical evaluation of novel stilbene derivatives as potential anticancer agents.

Preclinical_Workflow Synthesis Synthesis of Stilbene Analogs InVitro_Screening In Vitro Screening (Cytotoxicity, CYP Inhibition) Synthesis->InVitro_Screening Lead_Identification Lead Compound Identification InVitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis) Lead_Identification->Mechanism_Studies InVivo_Toxicity In Vivo Toxicity and Pharmacokinetics Lead_Identification->InVivo_Toxicity Mechanism_Studies->InVivo_Toxicity Efficacy_Models In Vivo Efficacy (Xenograft Models) InVivo_Toxicity->Efficacy_Models IND Investigational New Drug (IND) Application Efficacy_Models->IND

Caption: Preclinical workflow for stilbene-based anticancer agents.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential in oncology. Their potent and selective inhibition of CYP1B1, coupled with their ability to induce apoptosis in cancer cells, makes them attractive candidates for further development as chemopreventive and therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, facilitating ongoing research and accelerating the translation of these promising molecules from the laboratory to the clinic. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action are warranted to fully realize the therapeutic potential of this fascinating class of stilbenoids.

References

In Silico Modeling of 2,3',4,5'-Tetramethoxystilbene and CYP1B1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the computational modeling of the interaction between 2,3',4,5'-Tetramethoxystilbene (TMS) and Cytochrome P450 1B1 (CYP1B1).

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology due to its overexpression in a variety of human tumors and its limited presence in normal tissues. CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, contributing to carcinogenesis. Consequently, the inhibition of CYP1B1 is a promising strategy for cancer chemoprevention and therapy.

This compound (TMS), a synthetic analog of the naturally occurring stilbenoid resveratrol, has demonstrated potent and selective inhibitory activity against CYP1B1. In silico modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the molecular mechanisms underlying this inhibition. This guide provides a comprehensive overview of the in silico modeling of the TMS-CYP1B1 interaction, including detailed methodologies, quantitative data, and visualization of relevant pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound (TMS) against CYP1B1 and its selectivity over other CYP450 isoforms are critical parameters in its evaluation as a potential therapeutic agent. The following table summarizes the key quantitative data from various studies.

ParameterCYP1B1CYP1A1CYP1A2Reference
IC₅₀ 6 nM300 nM3.1 µM[1]
IC₅₀ 2 nM350 nM170 nM[2]
IC₅₀ 3 nM (for EROD)~50-fold selective over CYP1A1~520-fold selective over CYP1A2[3]
Kᵢ 3 nM--[1]

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency. Kᵢ: Inhibition constant. A measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocols

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a typical molecular docking workflow for studying the interaction of TMS with CYP1B1 using AutoDock Vina.

3.1.1. Preparation of the Receptor (CYP1B1)

  • Obtain Protein Structure: The three-dimensional crystal structure of human CYP1B1 can be obtained from the Protein Data Bank (PDB; e.g., PDB ID: 3PM0).

  • Prepare the Receptor: The PDB file is processed to remove water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged. Gasteiger charges are computed and assigned to all atoms. The prepared structure is saved in the PDBQT format, which is required by AutoDock Vina.

3.1.2. Preparation of the Ligand (TMS)

  • Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like SDF or MOL2.

  • Prepare the Ligand: The ligand structure is converted to the PDBQT format. This involves assigning Gasteiger charges, defining rotatable bonds, and merging non-polar hydrogens.

3.1.3. Docking Simulation

  • Define the Grid Box: A grid box is defined to encompass the active site of CYP1B1. The center of the grid is typically placed at the geometric center of the active site, which can be identified from the position of a co-crystallized ligand or by using active site prediction tools. The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligand.

  • Run AutoDock Vina: The docking simulation is initiated using the prepared receptor and ligand files and the defined grid box parameters. AutoDock Vina will perform a conformational search to find the lowest energy binding poses of the ligand within the active site.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the predicted binding affinities (in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software (e.g., PyMOL, VMD).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur.

3.2.1. System Preparation

  • Initial Complex: The best-ranked docked pose of the TMS-CYP1B1 complex from the molecular docking study is used as the starting structure.

  • Force Field Selection: An appropriate force field is chosen to describe the interatomic interactions. Common choices for protein-ligand simulations include AMBER and CHARMM. The protein is parameterized using a standard protein force field (e.g., AMBER99SB-ILDN), and the ligand parameters are generated using a general force field like GAFF (General Amber Force Field).

  • Solvation: The protein-ligand complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

3.2.2. Simulation Protocol

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a period of time. This allows the solvent molecules and ions to relax around the protein-ligand complex.

  • Production Run: A long production simulation (e.g., 100-200 ns) is run to collect data on the dynamic behavior of the system.

  • Analysis: The trajectory from the production run is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key interactions that are maintained throughout the simulation.

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

CYP1B1 expression is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. TMS has been shown to modulate this pathway, contributing to its anti-cancer effects.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex AhR_translocation Activated AhR AhR_complex->AhR_translocation Dissociation of Hsp90/XAP2 TMS This compound (TMS) TMS->AhR_complex Binds and induces conformational change AhR_ARNT AhR-ARNT Heterodimer AhR_translocation->AhR_ARNT Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1B1_gene CYP1B1 Gene XRE->CYP1B1_gene Promotes transcription CYP1B1_mRNA CYP1B1 mRNA CYP1B1_gene->CYP1B1_mRNA Transcription CYP1B1_protein CYP1B1 Protein CYP1B1_mRNA->CYP1B1_protein Translation Procarcinogen Procarcinogen Carcinogen Carcinogen Procarcinogen->Carcinogen Metabolic Activation CYP1B1_protein TMS_inhibit TMS TMS_inhibit->CYP1B1_protein Inhibits experimental_workflow cluster_in_silico In Silico Screening cluster_validation In Vitro Validation virtual_screening Virtual Screening of Compound Library molecular_docking Molecular Docking (e.g., AutoDock Vina) virtual_screening->molecular_docking hit_selection Hit Selection based on Binding Affinity & Pose molecular_docking->hit_selection enzyme_inhibition Enzyme Inhibition Assay (e.g., EROD Assay) hit_selection->enzyme_inhibition Experimental Validation ic50_determination IC₅₀ Determination enzyme_inhibition->ic50_determination selectivity_assay Selectivity Assay (vs. CYP1A1, CYP1A2) ic50_determination->selectivity_assay

References

An In-depth Technical Guide to the Discovery and Natural Sources of Tetramethoxystilbenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of tetramethoxystilbenes, a class of polyphenolic compounds that are derivatives of resveratrol. This document details the scientific journey from their initial identification to the experimental procedures for their extraction from natural matrices. Quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate a deeper understanding of the methodologies.

Introduction to Tetramethoxystilbenes

Tetramethoxystilbenes are a group of stilbenoid compounds characterized by a 1,2-diphenylethylene backbone with four methoxy functional groups attached to the aromatic rings. These compounds are methylated analogues of resveratrol, a well-studied phytoalexin known for its diverse biological activities. The methylation of the hydroxyl groups of resveratrol can enhance its metabolic stability and bioavailability, leading to potentially improved pharmacological properties. This has made tetramethoxystilbenes a subject of growing interest in the fields of pharmacology and drug discovery.

Discovery and Key Natural Sources

The discovery of tetramethoxystilbenes in nature has been a gradual process, with different isomers being identified from various plant species over time.

(E)-3,4,3',5'-Tetramethoxystilbene and its (Z)-Isomer

A significant finding in the natural products chemistry of tetramethoxystilbenes was the isolation of (E)-3,4,3',5'-tetramethoxystilbene and its geometric isomer, (Z)-3,4,3',5'-tetramethoxystilbene, from the leaves of Eugenia rigida .[1][2][3] The (Z)-isomer was identified as a new natural product during this research.[1][2][3] Eugenia rigida is a plant belonging to the Myrtaceae family.[3]

2,3',4,5'-Tetramethoxystilbene

While many tetramethoxystilbene analogues are synthesized for pharmacological studies, the definitive natural source for this compound remains to be conclusively established in peer-reviewed literature. Some studies on the chemical constituents of the Combretum genus, such as Combretum zeyheri, have been conducted, but these have not yet reported the isolation of this compound.[4][5][6][7][8] Therefore, at present, this particular isomer is primarily known as a synthetic analogue of resveratrol.

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of tetramethoxystilbenes in their natural sources is limited. The focus of many studies has been on the isolation and structural elucidation of these compounds rather than their quantification within the plant matrix.

CompoundNatural SourcePlant PartReported Yield/ConcentrationReference
(E)-3,4,3',5'-TetramethoxystilbeneEugenia rigidaLeavesData not available in cited literature[1][2][3]
(Z)-3,4,3',5'-TetramethoxystilbeneEugenia rigidaLeavesData not available in cited literature[1][2][3]

Note: The lack of quantitative data highlights a research gap in the phytochemical analysis of these compounds. Further studies are required to determine the concentration of tetramethoxystilbenes in Eugenia rigida and to explore other potential natural sources.

Experimental Protocols for Isolation

The isolation of tetramethoxystilbenes from their natural sources typically involves a series of chromatographic techniques. The following is a generalized protocol based on the bioassay-guided fractionation method used for the isolation of (E)- and (Z)-3,4,3',5'-tetramethoxystilbene from Eugenia rigida.

General Experimental Workflow

The isolation process can be broken down into several key stages: extraction, fractionation, and purification.

experimental_workflow plant_material Dried and Powdered Plant Material (e.g., Eugenia rigida leaves) extraction Solvent Extraction (e.g., n-hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Bioassay-Guided Fractionation crude_extract->fractionation active_fractions Active Fractions fractionation->active_fractions purification Chromatographic Purification (e.g., CPTLC) active_fractions->purification isolated_compounds Isolated Tetramethoxystilbenes purification->isolated_compounds structural_elucidation Structural Elucidation (NMR, MS) isolated_compounds->structural_elucidation

Caption: General workflow for the isolation of tetramethoxystilbenes.

Detailed Methodologies

4.2.1. Plant Material and Extraction

  • Collection and Preparation: The leaves of the source plant (e.g., Eugenia rigida) are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is then subjected to solvent extraction. For the isolation of the relatively nonpolar tetramethoxystilbenes from Eugenia rigida, a nonpolar solvent like n-hexane is used. The extraction is typically performed at room temperature with stirring for an extended period, and the process is repeated multiple times to ensure complete extraction. The solvent is then evaporated under reduced pressure to yield the crude extract.

4.2.2. Bioassay-Guided Fractionation

  • Initial Screening: The crude extract is subjected to a preliminary biological assay to confirm its activity. In the case of the Eugenia rigida study, luciferase reporter gene assays were used to assess the extract's effect on cancer-related signaling pathways.

  • Fractionation: The active crude extract is then fractionated using techniques like vacuum liquid chromatography (VLC) or column chromatography with a stepwise gradient of solvents of increasing polarity. Each fraction is then tested for its biological activity. The fractions showing the highest activity are selected for further purification.

4.2.3. Purification

  • Chromatographic Techniques: The active fractions are subjected to further purification using one or more chromatographic methods. Centrifugal preparative thin-layer chromatography (CPTLC) has been successfully employed for the purification of tetramethoxystilbenes from Eugenia rigida.[9]

  • Isolation of Pure Compounds: The purification process is monitored by thin-layer chromatography (TLC). Fractions containing the pure compounds are combined and the solvent is evaporated to yield the isolated tetramethoxystilbenes.

4.2.4. Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule and the position of the methoxy groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compounds.

Signaling Pathways Modulated by Tetramethoxystilbenes

Tetramethoxystilbenes have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer.

Wnt Signaling Pathway

(Z)-3,4,3',5'-tetramethoxystilbene has been identified as an inhibitor of the Wnt signaling pathway.[1] The Wnt pathway is crucial for cell proliferation, differentiation, and migration, and its dysregulation is a hallmark of many cancers.

wnt_pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation GeneExpression Target Gene Expression TCF_LEF->GeneExpression TMS (Z)-3,4,3',5'-TMS Wnt_pathway_inhibition Wnt_pathway_inhibition Wnt_pathway_inhibition->BetaCatenin Inhibition

Caption: Inhibition of the Wnt signaling pathway by (Z)-3,4,3',5'-TMS.

Other Cancer-Related Signaling Pathways

In addition to the Wnt pathway, (Z)-3,4,3',5'-tetramethoxystilbene has been shown to inhibit the activation of several other cancer-related signaling pathways, including:

  • Stat3

  • Smad3/4

  • myc

  • Ets

  • Notch

Both (Z)- and (E)-3,4,3',5'-tetramethoxystilbene demonstrated similar inhibitory effects on Ap-1 and NF-κB signaling.[1]

Conclusion

The discovery of tetramethoxystilbenes in natural sources like Eugenia rigida has opened up new avenues for research into the pharmacological potential of these resveratrol analogues. This guide has provided a detailed overview of their discovery, natural occurrence, and the experimental procedures for their isolation. The limited quantitative data and the need for the identification of natural sources for other isomers represent key areas for future investigation. The elucidation of the signaling pathways modulated by these compounds provides a strong foundation for further studies into their mechanisms of action and potential therapeutic applications.

References

2,3',4,5'-Tetramethoxystilbene suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3',4,5'-Tetramethoxystilbene (TMS), a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1. TMS is a promising molecule in cancer research and drug development due to its targeted activity and potential as a chemopreventive and therapeutic agent. This document covers its commercial availability, key technical data, relevant experimental protocols, and the signaling pathways it modulates.

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, catering to research and development needs. The compound is typically sold in quantities ranging from milligrams to grams, with purity levels suitable for in vitro and in vivo studies. Below is a summary of some of the key suppliers and their product specifications.

SupplierProduct Name/SynonymsCAS NumberPurityAvailable Quantities
MedChemExpress TMS, (E)-2,3',4,5'-tetramethoxystilbene24144-92-1>98%5 mg, 10 mg, 50 mg, 100 mg
AbMole BioScience TMS, (E)-2,3',4,5'-tetramethoxystilbene24144-92-1>99.0%5 mg, 10 mg, 50 mg
Cayman Chemical TMS, this compound24144-92-1≥98%1 mg, 5 mg, 10 mg
Tocris Bioscience TMS, (E)-2,3',4,5'-tetramethoxystilbene24144-92-1≥98% (HPLC)10 mg, 50 mg
Selleck Chemicals TMS, (E)-2,3',4,5'-tetramethoxystilbene24144-92-1>98%10 mM (1 mL), 5 mg, 10 mg, 50 mg, 100 mg
LKT Laboratories, Inc. TMS, Trans-2,3',4,5'-tetramethoxystilbene24144-92-1≥99%5 mg, 25 mg, 100 mg

Technical Data

This compound is a trans-stilbene derivative with the following key properties:

PropertyValueReference
Molecular Formula C₁₈H₂₀O₄[1]
Molecular Weight 300.35 g/mol [2]
Appearance Solid[2]
Melting Point 78-79 °C[3]
CAS Number 24144-92-1[1][2]
Solubility DMSO: ≥ 30.04 mg/mL (100 mM)[2][4]
DMF: 30 mg/mL[1]
Ethanol: 400 µg/mL[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Biological Activity

TMS is a highly potent and selective competitive inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme that is overexpressed in a wide variety of human tumors and is involved in the metabolic activation of procarcinogens.[5] Its inhibitory activity against other CYP isoforms is significantly lower, highlighting its selectivity.

TargetIC₅₀KᵢSelectivity vs. CYP1B1Reference
CYP1B1 6 nM3 nM-[6]
CYP1A1 300 nM-50-fold[6]
CYP1A2 3.1 µM-~500-fold[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Wittig Reaction)

The Wittig reaction is a widely used method for the synthesis of stilbene derivatives. The following is a general protocol that can be adapted for the synthesis of TMS.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • 3,5-Dimethoxybenzyltriphenylphosphonium bromide

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution at room temperature. The formation of the ylide is indicated by a color change.

  • Wittig Reaction: To the ylide solution, add a solution of 2,4-dimethoxybenzaldehyde in anhydrous methanol dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (E)-2,3',4,5'-Tetramethoxystilbene.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

CYP1B1 Inhibition Assay (EROD Assay)

The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1 and CYP1B1.

Materials:

  • Recombinant human CYP1B1 enzyme

  • NADPH regenerating system

  • 7-Ethoxyresorufin (substrate)

  • Resorufin (standard)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP1B1 enzyme in a 96-well plate.

  • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, 7-ethoxyresorufin.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Generate a standard curve using known concentrations of resorufin.

  • Calculate the percent inhibition of CYP1B1 activity at each concentration of TMS and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC Staining)

Annexin V staining is a common method to detect early apoptosis.

Materials:

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the potent and selective inhibition of CYP1B1. This enzyme is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.[7]

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor. Upon binding to ligands, such as certain polycyclic aromatic hydrocarbons (PAHs) or dioxins (e.g., TCDD), the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1B1, leading to their increased expression.[7]

TMS has been shown to suppress the TCDD-induced expression of CYP1B1 in cancer cells.[7] While it down-regulates CYP1B1 gene expression, it does not appear to alter the mRNA levels of AhR or ARNT.[7] This suggests that TMS may interfere with the transcriptional activation of the CYP1B1 gene downstream of AhR activation.

Induction of Apoptosis: In addition to its inhibitory effect on CYP1B1, TMS has been shown to induce apoptotic cell death in human cancer cells.[7] The cytotoxic effects of TMS can be enhanced in the presence of CYP1B1 inducers like TCDD.[7] This suggests that the metabolic activation of TMS by CYP1B1 may contribute to its cellular toxicity in cancer cells.

Below are diagrams illustrating the experimental workflow for a CYP1B1 inhibition assay and the proposed signaling pathway of TMS.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, NADPH, CYP1B1) add_tms Add TMS (Varying Concentrations) prep_mix->add_tms pre_incubate Pre-incubate (37°C, 10 min) add_tms->pre_incubate add_sub Add Substrate (7-Ethoxyresorufin) pre_incubate->add_sub incubate Incubate (37°C, 30 min) add_sub->incubate stop_rxn Stop Reaction (Acetonitrile) incubate->stop_rxn read_fluor Measure Fluorescence (Ex: 530nm, Em: 590nm) stop_rxn->read_fluor calc_ic50 Calculate IC50 read_fluor->calc_ic50

Caption: Experimental workflow for a CYP1B1 inhibition (EROD) assay.

signaling_pathway TCDD TCDD / PAH AhR AhR TCDD->AhR Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to CYP1B1_gene CYP1B1 Gene XRE->CYP1B1_gene Induces Transcription CYP1B1_protein CYP1B1 Protein CYP1B1_gene->CYP1B1_protein Translation Carcinogen Carcinogen Procarcinogen Procarcinogen Procarcinogen->Carcinogen Metabolic Activation TMS This compound (TMS) TMS->CYP1B1_gene Suppresses Expression TMS->CYP1B1_protein Inhibits Apoptosis Apoptosis TMS->Apoptosis Induces

Caption: Proposed signaling pathway of this compound.

References

Methodological & Application

In Vitro Applications of 2,3',4,5'-Tetramethoxystilbene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2,3',4,5'-Tetramethoxystilbene (TMS), a resveratrol analog, is emerging as a compound of significant interest in cancer research. This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals investigating the anti-cancer potential of TMS. The provided protocols cover the assessment of its cytotoxic effects, its role in apoptosis and cell cycle arrest, and its inhibitory action on key signaling pathways and metabolic enzymes.

Cytotoxicity and Cell Viability Assessment

The initial evaluation of an anti-cancer compound involves determining its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Quantitative Data Summary:

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa, Jurkat) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of TMS in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the existing medium with the medium containing the different concentrations of TMS. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of TMS that inhibits 50% of cell growth.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with TMS Concentrations A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H Apoptosis_Pathway TMS This compound Bax Bax (pro-apoptotic)↑ TMS->Bax Bcl2 Bcl-2 (anti-apoptotic)↓ TMS->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Cycle_Arrest TMS This compound G2M G2/M Phase Arrest TMS->G2M Proliferation Cell Proliferation Inhibition G2M->Proliferation VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation TMS This compound TMS->VEGFR2 Downstream Downstream Signaling (e.g., Akt, ERK) pVEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis EROD_Workflow A Prepare Reaction Mixture (Buffer, CYP1B1, TMS) B Pre-incubate at 37°C A->B C Add 7-Ethoxyresorufin B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Resorufin Fluorescence E->F G Calculate IC50 Value F->G

References

Application Notes and Protocols for 2,3',4,5'-Tetramethoxystilbene in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has demonstrated significant potential as an anti-cancer agent in various preclinical studies. Its multifaceted mechanism of action, targeting key cellular processes involved in cancer progression, makes it a compound of interest for further investigation and drug development. These application notes provide a comprehensive overview of the use of TMS in cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

TMS exerts its anti-cancer effects through several distinct mechanisms, making it a promising multi-targeting agent. The primary modes of action identified in cancer cell lines are:

  • Inhibition of Tubulin Polymerization: TMS disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to a mitotic block at the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1][2]

  • Induction of Apoptosis: TMS triggers programmed cell death through both caspase-dependent and independent pathways.[3][4] This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria and the upregulation of other key apoptotic regulators such as Noxa and Bim.[3][4]

  • Modulation of Key Signaling Pathways: TMS has been shown to interfere with critical signaling cascades that promote cancer cell survival and proliferation. Notably, it inhibits the activity of Focal Adhesion Kinase (FAK), Akt, and the mammalian target of rapamycin (mTOR).[1][2] Concurrently, it stimulates stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][2]

  • Inhibition of Cytochrome P450 1B1 (CYP1B1): TMS is a potent and selective inhibitor of CYP1B1, an enzyme that is often overexpressed in tumor tissues and is involved in the metabolic activation of pro-carcinogens.[5]

Data Presentation

Table 1: Representative Cytotoxic Activity of Tetramethoxystilbene Analogs in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)
(Z)-3,4,3′,5′-TetramethoxystilbeneHL-60Leukemia5.3 - 16.6
(Z)-3,4,3′,5′-TetramethoxystilbeneVariousEpidermal Carcinoma5.3 - 16.6
(Z)-3,4,3′,5′-TetramethoxystilbeneVariousBreast Carcinoma5.3 - 16.6
(Z)-3,4,3′,5′-TetramethoxystilbeneVariousOvarian Carcinoma5.3 - 16.6
(Z)-3,4,3′,5′-TetramethoxystilbeneVariousSkin Melanoma5.3 - 16.6
This compound (TMS)MCF-7Breast CancerGrowth Inhibition

Disclaimer: The IC50 values presented are for (Z)-3,4,3′,5′-tetramethoxystilbene, a closely related isomer, due to limited publicly available data for this compound. The data for TMS in MCF-7 cells is presented as significant growth inhibition as a specific IC50 value was not available in the reviewed literature.

Mandatory Visualizations

G cluster_0 Experimental Workflow Cancer Cell Lines Cancer Cell Lines Treatment with TMS Treatment with TMS Cancer Cell Lines->Treatment with TMS Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with TMS->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with TMS->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treatment with TMS->Cell Cycle Analysis (PI Staining) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) Treatment with TMS->Protein Expression Analysis (Western Blot)

Caption: General experimental workflow for evaluating the effects of TMS on cancer cell lines.

G cluster_0 Cellular Effects cluster_1 Outcomes TMS This compound Tubulin Tubulin Polymerization TMS->Tubulin inhibits FAK FAK TMS->FAK inhibits Akt Akt TMS->Akt inhibits JNK_p38 JNK/p38 MAPK TMS->JNK_p38 stimulates Bax Bax Translocation TMS->Bax G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest mTOR mTOR Akt->mTOR activates Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of TMS on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (TMS) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • TMS Treatment: Prepare serial dilutions of TMS in complete medium from the stock solution. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted TMS solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.

  • Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each TMS concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of TMS that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following TMS treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • TMS stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of TMS as described in the MTT assay protocol. Incubate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after TMS treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • TMS stock solution (in DMSO)

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with TMS as described previously.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol assesses the effect of TMS on the expression and phosphorylation status of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • TMS stock solution (in DMSO)

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FAK, anti-phospho-FAK, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After TMS treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

References

Application Notes and Protocols: 2,3',4,5'-Tetramethoxystilbene in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,5'-Tetramethoxystilbene (TMS), a methylated derivative of resveratrol, has emerged as a promising compound in the investigation of hypertension.[1] This document provides detailed application notes and protocols for the use of TMS in animal models of hypertension, based on published research. The primary mechanism of action for TMS in this context is the selective inhibition of cytochrome P450 1B1 (CYP1B1), which plays a role in the pathogenesis of hypertension through the generation of reactive oxygen species (ROS).[2][3][4]

Data Presentation: Efficacy of TMS in Animal Models

The antihypertensive effects of TMS have been demonstrated in two key rat models of hypertension: the deoxycorticosterone acetate (DOCA)-salt induced hypertension model and the spontaneously hypertensive rat (SHR) model.

Table 1: Effect of TMS on Systolic Blood Pressure (SBP) in DOCA-Salt Hypertensive Rats
Treatment GroupAnimal ModelTMS DosageDuration of TreatmentMean SBP (mmHg) ± SEMPercentage Reduction in SBPReference
Vehicle ControlUninephrectomized Rats + DOCA-salt-6 weeks~205-[2]
TMS TreatedUninephrectomized Rats + DOCA-salt300 µg/kg ip every 3rd day2 weeks (initiated at week 4)Normalized to baselineNot specified, but normalized[2][3][5]
Table 2: Effect of TMS on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
Treatment GroupAnimal ModelTMS DosageDuration of TreatmentMean SBP (mmHg) ± SEMPercentage Reduction in SBPReference
Vehicle ControlSHR-6 weeks207 ± 7-[6]
TMS TreatedSHR600 µg/kg ip daily6 weeks129 ± 2~37.7%[6]
WKY (Normotensive Control)Wistar Kyoto Rats-6 weeks129 ± 7-[6]
WKY + TMSWistar Kyoto Rats600 µg/kg ip daily6 weeks127 ± 4No significant change[6]

Experimental Protocols

DOCA-Salt Induced Hypertension Model in Rats

This protocol describes the induction of hypertension using deoxycorticosterone acetate (DOCA) and a high-salt diet in uninephrectomized rats.

Materials:

  • Male Sprague-Dawley rats (or similar strain)

  • Deoxycorticosterone acetate (DOCA)

  • Saline solution (1% NaCl + 0.1% KCl in drinking water)

  • This compound (TMS)

  • Vehicle for TMS (e.g., corn oil)

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Surgical instruments for uninephrectomy

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

Procedure:

  • Uninephrectomy: Anesthetize the rats and surgically remove one kidney. Allow for a one-week recovery period.

  • Induction of Hypertension:

    • Administer DOCA (30 mg/kg) subcutaneously once a week.[2][3][5]

    • Replace drinking water with a saline solution (1% NaCl + 0.1% KCl).[2][3][5]

    • Monitor systolic blood pressure (SBP) weekly using a tail-cuff system.

  • TMS Treatment:

    • After 4 weeks of DOCA-salt treatment, when hypertension is established, begin TMS administration.[2][5]

    • Administer TMS at a dose of 300 µg/kg via intraperitoneal (ip) injection every third day.[2][3][5]

    • The control group should receive an equivalent volume of the vehicle.

  • Data Collection and Analysis:

    • Continue to monitor SBP throughout the treatment period.

    • At the end of the study (e.g., 6 weeks), euthanize the animals and collect tissues (aorta, heart, kidney) for further analysis (e.g., CYP1B1 activity, oxidative stress markers, histology).

Spontaneously Hypertensive Rat (SHR) Model

This protocol outlines the use of spontaneously hypertensive rats (SHR) to evaluate the long-term antihypertensive effects of TMS.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR)

  • Male Wistar Kyoto (WKY) rats (as normotensive controls)

  • This compound (TMS)

  • Vehicle for TMS

  • Blood pressure measurement system

Procedure:

  • Animal Acclimatization: Allow SHR and WKY rats to acclimatize to the housing conditions.

  • Treatment Initiation:

    • Begin TMS administration at 8 weeks of age.[6]

    • Administer TMS daily at a dose of 600 µg/kg via intraperitoneal (ip) injection for 6 weeks.[6]

    • Control groups for both SHR and WKY rats should receive daily ip injections of the vehicle.

  • Blood Pressure Monitoring:

    • Measure systolic blood pressure (SBP) at the beginning of the study and at regular intervals throughout the 6-week treatment period.

  • Endpoint Analysis:

    • At the end of the 6-week treatment period, collect blood and tissues (heart, aorta) for analysis of cardiac fibrosis, oxidative stress markers, and CYP1B1 activity.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of TMS in Hypertension

The following diagram illustrates the proposed mechanism of action of TMS in mitigating hypertension.

TMS_Hypertension_Pathway cluster_Vascular_Cell Vascular Smooth Muscle Cell cluster_Intervention Therapeutic Intervention DOCA_Salt DOCA-Salt / Angiotensin II CYP1B1 CYP1B1 DOCA_Salt->CYP1B1 Upregulates ROS Reactive Oxygen Species (ROS) CYP1B1->ROS Generates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->CYP1B1 Substrate NADPH_Oxidase NADPH Oxidase (NOX-1 expression) ROS->NADPH_Oxidase Activates MAPK ERK1/2 & p38 MAPK Activity ROS->MAPK Activates NADPH_Oxidase->ROS Generates more Pathophysiology Vascular Smooth Muscle Cell Growth, Vasoconstriction, Endothelial Dysfunction MAPK->Pathophysiology Hypertension Hypertension Pathophysiology->Hypertension TMS This compound (TMS) TMS->CYP1B1 Inhibits Normalization Blood Pressure Normalization TMS->Normalization Experimental_Workflow cluster_Setup Model Preparation cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Animal_Selection Select Animal Model (e.g., SHR or DOCA-Salt) Hypertension_Induction Induce Hypertension (for DOCA-Salt model) Animal_Selection->Hypertension_Induction Baseline_Measurement Baseline Blood Pressure Measurement Hypertension_Induction->Baseline_Measurement Group_Allocation Allocate to Treatment Groups (Vehicle vs. TMS) Baseline_Measurement->Group_Allocation TMS_Administration Administer TMS or Vehicle (Specify dose and frequency) Group_Allocation->TMS_Administration BP_Monitoring Monitor Blood Pressure Periodically TMS_Administration->BP_Monitoring Euthanasia Euthanasia and Tissue Collection BP_Monitoring->Euthanasia Biochemical_Assays Biochemical Assays (CYP1B1 activity, ROS levels) Euthanasia->Biochemical_Assays Histology Histopathological Analysis Euthanasia->Histology Data_Analysis Statistical Data Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis

References

Application Note: HPLC Analysis of 2,3',4,5'-Tetramethoxystilbene and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic analog of resveratrol, a naturally occurring polyphenol found in grapes and other plants. Like resveratrol, TMS has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The methoxy groups in TMS are thought to enhance its bioavailability and metabolic stability compared to resveratrol. Understanding the metabolic fate of TMS is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the analysis of TMS and its potential metabolites using High-Performance Liquid Chromatography (HPLC), along with methods for in vitro metabolism studies.

HPLC Analysis Protocol

This protocol is a general guideline based on established methods for similar tetramethoxystilbene isomers and can be optimized for specific instrumentation and analytical requirements.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 320 nm
Internal Standard trans-Stilbene

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the HPLC system.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the HPLC analysis of this compound and its putative metabolites. This data is for illustrative purposes to demonstrate the expected performance of the method.

AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compound (Parent) 8.5515
Monohydroxylated Metabolite 1 7.21030
Monohydroxylated Metabolite 2 6.81030
Glucuronide Conjugate 5.11550
Sulfate Conjugate 4.51550

In Vitro Metabolism Protocol using Liver Microsomes

This protocol describes a general procedure to study the metabolism of this compound using human liver microsomes.

Materials:

  • This compound (TMS)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a stock solution of TMS in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the TMS stock solution (final concentration, e.g., 10 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant for the parent compound and metabolites using the HPLC method described above.

Putative Metabolic Pathway of this compound

This compound is a potent inhibitor of Cytochrome P450 1B1 (CYP1B1).[1][2][3] This enzyme is known to be involved in the metabolism of xenobiotics, including the parent compound of stilbenes, resveratrol. The metabolism of resveratrol by CYP1B1 primarily involves hydroxylation to form piceatannol.[4] Furthermore, resveratrol and its metabolites undergo phase II conjugation reactions, such as glucuronidation and sulfation.[5] Based on this, a putative metabolic pathway for this compound is proposed below, involving hydroxylation by CYP enzymes (Phase I) followed by conjugation with glucuronic acid or sulfate (Phase II).

Metabolic_Pathway TMS This compound PhaseI Phase I Metabolism (CYP-mediated Hydroxylation) TMS->PhaseI Metabolite1 Monohydroxylated Metabolite 1 PhaseI->Metabolite1 Metabolite2 Monohydroxylated Metabolite 2 PhaseI->Metabolite2 PhaseII Phase II Metabolism (Glucuronidation/Sulfation) Metabolite1->PhaseII Metabolite2->PhaseII Conjugate1 Glucuronide/Sulfate Conjugate 1 PhaseII->Conjugate1 Conjugate2 Glucuronide/Sulfate Conjugate 2 PhaseII->Conjugate2

Caption: Putative metabolic pathway of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound and its metabolites from a biological matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (320 nm) Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols for Cell-Based Assays Measuring 2,3',4,5'-Tetramethoxystilbene Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic analog of resveratrol, a naturally occurring polyphenol known for its diverse biological activities. TMS has garnered significant interest in oncological research due to its potent cytotoxic effects against various cancer cell lines. A key aspect of its mechanism involves its role as a selective and competitive inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many human tumors.[1][2] The metabolic activation of TMS by CYP1B1 is thought to contribute to its cytotoxic and pro-apoptotic activities.[3]

These application notes provide a comprehensive overview of standard cell-based assays to quantify the cytotoxic effects of this compound. Detailed protocols for colorimetric, luminescence-based, and fluorescence-based assays are presented to enable researchers to robustly assess cell viability, membrane integrity, and apoptosis induction.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for this compound and its analogs in various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
(E)-2,3',4,5'-Tetramethoxystilbene (TMS)CYP1B1 (recombinant)EROD0.006 (6 nM)--INVALID-LINK--[1]
(E)-2,3',4,5'-Tetramethoxystilbene (TMS)CYP1A1 (recombinant)EROD0.3 (300 nM)--INVALID-LINK--[1]
(E)-2,3',4,5'-Tetramethoxystilbene (TMS)CYP1A2 (recombinant)EROD3.1--INVALID-LINK--[1]
(Z)-3,3'4,5'-TetramethoxystilbeneHL-60 (Leukemia)Not Specified5.3--INVALID-LINK--
(Z)-3,3'4,5'-TetramethoxystilbeneEpidermal CarcinomaNot Specified16.6--INVALID-LINK--
(Z)-3,3'4,5'-TetramethoxystilbeneBreast CarcinomaNot Specified16.6--INVALID-LINK--
(Z)-3,3'4,5'-TetramethoxystilbeneOvarian CarcinomaNot Specified16.6--INVALID-LINK--
(Z)-3,3'4,5'-TetramethoxystilbeneSkin MelanomaNot Specified16.6--INVALID-LINK--
(E)-3,4,5,4′-tetramethoxystilbene (DMU-212)Ovarian Cancer CellsNot SpecifiedPotent Cytotoxicity--INVALID-LINK--[4]

Experimental Protocols

A variety of well-established assays can be employed to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question, with some measuring metabolic activity as an indicator of cell viability, others assessing membrane integrity, and some specifically quantifying apoptosis.

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_read Data Acquisition cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B D Treat cells with TMS for a defined incubation period (e.g., 24, 48, 72h) B->D C Prepare serial dilutions of This compound C->D E Perform specific assay: - MTT - LDH - Annexin V-FITC/PI - SRB - Resazurin D->E F Measure absorbance, fluorescence, or luminescence with a plate reader E->F G Calculate percentage of cell viability or cytotoxicity F->G H Determine IC50 value G->H G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_metabolism Metabolic Activation cluster_apoptosis Intrinsic Apoptosis Pathway TMS This compound (TMS) CYP1B1 CYP1B1 TMS->CYP1B1 Inhibition & Metabolism Metabolites Reactive Metabolites CYP1B1->Metabolites Metabolism Bim_Noxa Bim, Noxa (Pro-apoptotic proteins) Metabolites->Bim_Noxa Induces Bax_cyto Bax (cytosolic) Bim_Noxa->Bax_cyto Upregulation Bax_mito Bax (mitochondrial) Bax_cyto->Bax_mito Translocation CytoC Cytochrome c release Bax_mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Investigating the Anti-Angiogenic Effects of 2,3',4,5'-Tetramethoxystilbene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the anti-angiogenic properties of 2,3',4,5'-Tetramethoxystilbene (TMS). This document outlines the molecular mechanisms of TMS, presents key quantitative data, and offers detailed protocols for essential in vitro and in vivo angiogenesis assays.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors beyond a certain size require a dedicated blood supply to receive nutrients and oxygen, making anti-angiogenic therapies a key focus in cancer research. This compound, a synthetic analog of resveratrol, has emerged as a potent inhibitor of angiogenesis. It exerts its effects primarily through the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, a central regulator of angiogenesis.

Mechanism of Action

This compound (also known as DMU-212) selectively inhibits the vascular endothelial growth factor (VEGF)-induced signaling cascade in human umbilical vein endothelial cells (HUVECs). Upon binding of VEGF to its receptor, VEGFR2, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. TMS has been shown to suppress the phosphorylation of VEGFR2 without affecting VEGFR1 phosphorylation.[1] This targeted inhibition leads to the downregulation of key downstream signaling molecules, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K, ultimately leading to the suppression of angiogenesis.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds cSrc c-Src VEGFR2->cSrc FAK FAK VEGFR2->FAK TMS This compound (TMS) TMS->VEGFR2 Inhibits Phosphorylation Akt Akt cSrc->Akt Erk12 Erk1/2 FAK->Erk12 mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Erk12->Angiogenesis p70S6K p70S6K mTOR->p70S6K p70S6K->Angiogenesis

Caption: TMS inhibits the VEGFR2 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from studies on the anti-angiogenic effects of TMS.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (VEGF-stimulated proliferation)HUVEC~20 µmol/L[1]
Inhibition of CYP1B1Recombinant humanIC50 = 6 nM[2]
Inhibition of CYP1A1Recombinant humanIC50 = 300 nM[2]
Inhibition of CYP1A2Recombinant humanIC50 = 3.1 µM[2]

Experimental Protocols

Detailed protocols for key experiments to assess the anti-angiogenic effects of TMS are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • VEGF

  • This compound (TMS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.

  • After 24 hours, starve the cells in serum-free medium for 6 hours.

  • Treat the cells with various concentrations of TMS (e.g., 5-80 µmol/L) in the presence or absence of VEGF (e.g., 20 ng/mL) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • HUVECs

  • Matrigel

  • Serum-free medium

  • VEGF

  • TMS

  • 24-well plates

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel on ice overnight.

  • Coat a 24-well plate with 250 µL of Matrigel per well and incubate at 37°C for 30 minutes to allow for polymerization.

  • Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in serum-free medium.

  • Treat the cells with different concentrations of TMS in the presence of VEGF.

  • Incubate for 6-12 hours at 37°C.

  • Visualize the tube formation using an inverted microscope and capture images.

  • Quantify the total tube length or the number of branch points using image analysis software.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of TMS on endothelial cell migration.

Materials:

  • HUVECs

  • EGM with 10% FBS

  • 6-well plates

  • 200 µL pipette tip

  • VEGF

  • TMS

  • Inverted microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow to confluence.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh serum-free medium containing VEGF and different concentrations of TMS.

  • Capture images of the wound at 0 hours and after a defined time period (e.g., 12-24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of key proteins in the VEGFR2 signaling pathway.

Materials:

  • HUVECs

  • VEGF

  • TMS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat HUVECs with TMS for a specified time, followed by stimulation with VEGF for a short period (e.g., 10-30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Mechanism of Action Proliferation Cell Proliferation (MTT Assay) Tube_Formation Tube Formation Assay Migration Cell Migration (Wound Healing) Matrigel Matrigel Plug Assay (Mouse) CAM Chick Chorioallantoic Membrane (CAM) Assay Western_Blot Western Blot (Protein Phosphorylation) TMS This compound (TMS) TMS->Proliferation TMS->Tube_Formation TMS->Migration TMS->Matrigel TMS->CAM TMS->Western_Blot

Caption: Experimental workflow for investigating TMS.

Conclusion

The information and protocols provided in this document offer a solid foundation for investigating the anti-angiogenic effects of this compound. By understanding its mechanism of action and employing the described experimental approaches, researchers can further elucidate the therapeutic potential of this promising compound in cancer and other angiogenesis-dependent diseases.

References

Application Notes and Protocols for In Vivo Formulation of 2,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic analog of resveratrol with potent biological activities, most notably as a selective and competitive inhibitor of the cytochrome P450 enzyme CYP1B1.[1] This enzyme is overexpressed in various tumors, making TMS a promising candidate for cancer chemoprevention and therapy.[1] However, like many stilbenoids, TMS is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its formulation for in vivo studies, impacting its bioavailability and therapeutic efficacy.

These application notes provide a comprehensive guide to formulating TMS for in vivo research, covering various administration routes and detailing protocols for enhancing its solubility and bioavailability. The information is intended to provide researchers with a robust starting point for developing suitable formulations for preclinical evaluation.

Physicochemical Properties and Formulation Challenges

A summary of the known physicochemical properties of TMS is presented in Table 1. The high lipophilicity and low aqueous solubility of TMS necessitate the use of specialized formulation strategies to achieve adequate systemic exposure in animal models.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₀O₄[1]
Molecular Weight300.35 g/mol [1]
AppearanceSolid-
SolubilityDMSO: ~60 mg/mLDMF: ~30 mg/mLEthanol: ~0.4 mg/mL[2]
Aqueous SolubilityPoor (exact value not reported, inferred from lipophilicity)-

Formulation Strategies for In Vivo Administration

The choice of formulation and administration route will depend on the specific experimental design and objectives. Below are protocols for intraperitoneal, oral, and intravenous administration.

Protocol 1: Intraperitoneal (I.P.) Administration using a Simple Solvent System

This is the most straightforward method for systemic administration in preclinical rodent models and has been previously used for TMS.

Materials:

  • This compound (TMS) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • Stock Solution Preparation:

    • Weigh the required amount of TMS powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the TMS completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of TMS.

    • Vortex thoroughly until the TMS is fully dissolved.

  • Working Solution Preparation (for injection):

    • Based on the desired final dose and injection volume, calculate the required volume of the TMS stock solution.

    • Important: To minimize DMSO toxicity, the final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10% and not exceeding 20% of the total injection volume.

    • Aseptically dilute the TMS stock solution with sterile saline or PBS to the final desired concentration. For example, to achieve a final DMSO concentration of 10%, mix 1 part of the DMSO stock solution with 9 parts of sterile saline.

    • Vortex the working solution immediately before each injection to ensure a uniform suspension, as some precipitation may occur upon addition of the aqueous vehicle.

  • Animal Dosing:

    • Administer the freshly prepared TMS solution to the animal via intraperitoneal injection.

    • A typical injection volume for a mouse is 100-200 µL.

    • An example of a previously used dosage for TMS in rats is 300 µg/kg.

Table 2: Example Dosing Calculation for Intraperitoneal Injection in a 25g Mouse

ParameterValue
Desired Dose300 µg/kg (0.3 mg/kg)
Mouse Weight25 g (0.025 kg)
Total Dose per Mouse0.0075 mg (7.5 µg)
TMS Stock Concentration1 mg/mL in DMSO
Volume of Stock per Mouse7.5 µL
Final Injection Volume75 µL (assuming 10% DMSO)
Volume of Saline to add67.5 µL

Protocol 2: Oral Gavage using a Self-Emulsifying Drug Delivery System (SEDDS)

To improve the oral bioavailability of TMS, a SEDDS can be formulated. This isotropic mixture of oils, surfactants, and co-surfactants spontaneously forms a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract. This protocol is adapted from a successful formulation for resveratrol.

Materials:

  • This compound (TMS) powder

  • Oil phase: Cod liver oil

  • Surfactant 1: Soy phosphatidylcholine (SPC)

  • Surfactant 2: Eumulgin® HRE-40 or Tween® 80

  • Co-surfactant: Sodium oleate

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator

  • Oral gavage needles

Protocol:

  • Excipient Screening (Optional but Recommended):

    • Determine the solubility of TMS in various oils, surfactants, and co-surfactants to select the most appropriate excipients.

  • SEDDS Formulation:

    • Prepare the surfactant system by mixing SPC, Eumulgin® HRE-40 (or Tween® 80), and sodium oleate in a glass vial. A previously reported successful ratio for resveratrol is a combination of SPC, Eumulgin, and Tween 80.

    • Add the cod liver oil to the surfactant mixture.

    • Add the desired amount of TMS to the oil-surfactant mixture.

    • Gently heat the mixture to 37-40°C while stirring with a magnetic stirrer until the TMS is completely dissolved and a clear, homogenous solution is formed.

  • Characterization of the SEDDS (Optional but Recommended):

    • Emulsification study: Add a small amount of the SEDDS formulation to water with gentle stirring and observe the formation of a nanoemulsion.

    • Droplet size analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering.

  • Animal Dosing:

    • Administer the SEDDS formulation to the animals using an oral gavage needle.

    • Dosages for other stilbenoids like resveratrol and pterostilbene in mice typically range from 20-50 mg/kg/day.

Table 3: Example Composition of a SEDDS Formulation for Oral Administration

ComponentExample Concentration (% w/w)
This compound1-5%
Oil Phase (e.g., Cod Liver Oil)30-40%
Surfactant Mix (e.g., SPC/Tween 80)40-50%
Co-surfactant (e.g., Sodium Oleate)10-15%

Protocol 3: Intravenous (I.V.) Administration using a Liposomal Formulation

For direct systemic administration and to potentially enhance circulation time and reduce off-target effects, a liposomal formulation is recommended. This protocol describes the thin-film hydration method for encapsulating a hydrophobic drug like TMS.

Materials:

  • This compound (TMS) powder

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile syringes and needles for injection

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC, cholesterol, and TMS in chloroform in a round-bottom flask. A common molar ratio for DPPC:cholesterol is 2:1. The amount of TMS can be varied, for example, a 1:0.1 molar ratio of total lipid to drug.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, this is 41°C).

    • Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding sterile PBS (pH 7.4) to the flask.

    • Rotate the flask gently in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension needs to be downsized.

    • Sonication: Sonicate the MLV suspension using a bath or probe sonicator. Be careful to avoid overheating, which can degrade the lipids and the drug.

    • Extrusion: For a more uniform size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature.

  • Purification (Optional):

    • To remove any unencapsulated TMS, the liposome suspension can be purified by dialysis or size exclusion chromatography.

  • Characterization (Recommended):

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the encapsulation efficiency by separating the liposomes from the unencapsulated drug and measuring the drug concentration in both fractions.

  • Animal Dosing:

    • Administer the sterile liposomal TMS suspension via intravenous injection (e.g., through the tail vein in mice).

Table 4: Common Excipients for Parenteral and Oral Formulations

Formulation TypeExcipient ClassExamplesTypical Concentration Range
Intravenous Lipids (Liposomes)DPPC, DSPC, Cholesterol, DSPE-PEG5-20 mg/mL (total lipid)
Co-solventsPropylene Glycol, Ethanol< 20%
SurfactantsPolysorbate 80 (Tween 80)0.1-2%
Oral (SEDDS) OilsMedium-chain triglycerides, Cod liver oil, Olive oil20-60%
SurfactantsTween 80, Cremophor EL, Labrasol30-60%
Co-surfactantsTranscutol, Propylene Glycol, Ethanol5-20%

Signaling Pathways and Experimental Workflows

TMS primarily acts by inhibiting CYP1B1. The downstream consequences of this inhibition, as well as potential effects on other pathways based on related stilbenoids, are important considerations for experimental design.

Signaling Pathway of TMS

The primary target of TMS is CYP1B1. Inhibition of this enzyme can disrupt the metabolic activation of pro-carcinogens and the metabolism of signaling molecules. Additionally, related stilbenoids like pterostilbene have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

TMS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_pi3k PI3K/Akt Pathway (Potential) Procarcinogens Pro-carcinogens CYP1B1 CYP1B1 Procarcinogens->CYP1B1 Metabolized by TMS This compound (TMS) TMS->CYP1B1 Inhibits PI3K PI3K TMS->PI3K Inhibits (Potential) Carcinogens Carcinogenic Metabolites CYP1B1->Carcinogens Produces DNA_Damage DNA Damage Carcinogens->DNA_Damage Induces Apoptosis_Growth Apoptosis / Cell Cycle Arrest DNA_Damage->Apoptosis_Growth Leads to Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Apoptosis_Growth Inhibits Apoptosis Promotes Growth

Caption: Proposed signaling pathway for this compound (TMS).

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for evaluating the in vivo efficacy of a TMS formulation in a cancer model is outlined below.

in_vivo_workflow A 1. Formulation Preparation (e.g., SEDDS for oral gavage) C 3. Treatment Groups - Vehicle Control - TMS Formulation - Positive Control A->C B 2. Animal Model (e.g., Tumor xenograft in mice) B->C D 4. Dosing (e.g., Daily oral gavage) C->D E 5. Monitoring - Tumor Volume - Body Weight - Clinical Signs D->E F 6. Endpoint Analysis - Tumor Weight - Histopathology - Biomarker Analysis (e.g., p-Akt) E->F G 7. Data Analysis & Interpretation F->G

Caption: General experimental workflow for an in vivo efficacy study of TMS.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement suitable formulations for intraperitoneal, oral, and intravenous administration. Careful consideration of the experimental aims, coupled with appropriate formulation characterization, will be essential for obtaining reliable and reproducible preclinical data.

References

Troubleshooting & Optimization

2,3',4,5'-Tetramethoxystilbene solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3',4,5'-Tetramethoxystilbene (TMS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMS) and what are its primary research applications?

A1: this compound is a synthetic analog of resveratrol. It is a potent and selective inhibitor of the enzyme Cytochrome P450 1B1 (CYP1B1), which is overexpressed in many types of tumors.[1][2] Consequently, TMS is primarily used in cancer research to study the role of CYP1B1 in tumor progression and as a potential therapeutic agent.[3] It has also been investigated for its role in metabolic diseases and hypertension.[3]

Q2: What are the main challenges when working with TMS in aqueous solutions?

A2: The primary challenge is the poor water solubility of TMS.[2][4] It is a hydrophobic compound and will precipitate when added directly to aqueous buffers or cell culture media. This can lead to inaccurate dosing, loss of biological activity, and inconsistent experimental results.

Q3: How should I store TMS?

A3: TMS should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.[4] Stock solutions in organic solvents should also be stored at -20°C or -80°C.[1] It is not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

Issue 1: My TMS precipitated when I added it to my cell culture medium.

  • Cause: Direct addition of TMS, even from a concentrated stock in an organic solvent, to an aqueous medium can cause it to immediately precipitate due to its low aqueous solubility.

  • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF.[4] Then, dilute this stock solution to the final working concentration in your cell culture medium with vigorous vortexing or stirring. The final concentration of the organic solvent in the medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. For some in vivo applications, co-solvents like PEG300 and surfactants like Tween-80 can be used to improve solubility.[1]

Issue 2: I am observing variability in my experimental results.

  • Cause: Inconsistent solubility or precipitation of TMS can lead to variable effective concentrations in your experiments.

  • Solution: Always visually inspect your final working solution for any signs of precipitation. If you observe any cloudiness or solid particles, you may need to adjust your dilution method. Consider preparing fresh dilutions for each experiment from a stable stock solution. Sonication can be used to aid dissolution if precipitation occurs during preparation.[1]

Issue 3: I am concerned about the toxicity of the organic solvent in my cell culture.

  • Cause: Organic solvents like DMSO can be toxic to cells at higher concentrations.

  • Solution: Determine the maximum concentration of the organic solvent that your specific cell line can tolerate without affecting viability or experimental outcomes. This is typically done by running a solvent toxicity control experiment. Always include a vehicle control (medium with the same concentration of the organic solvent used to dissolve TMS) in your experiments.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)~20 mg/mL[4], 60 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[4]
Ethanol~0.4 mg/mL[4], 8 mg/mL[2]
WaterInsoluble[2]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out a precise amount of TMS powder. The molecular weight of TMS is 300.35 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.0035 mg of TMS.

  • Add the appropriate volume of fresh, anhydrous DMSO to the TMS powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution until the TMS is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

  • Thaw a frozen aliquot of your 10 mM TMS stock solution in DMSO.

  • Determine the final concentration of TMS needed for your experiment.

  • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Immediately after adding the TMS stock, vortex or mix the working solution thoroughly to ensure homogeneity and minimize precipitation.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Always include a vehicle control in your experiment, which consists of the same volume of DMSO added to the cell culture medium without TMS.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment tms_powder TMS Powder stock_solution 10 mM Stock Solution in DMSO tms_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute cell_medium Cell Culture Medium cell_medium->working_solution treatment Treat Cells working_solution->treatment cells Cells in Culture Plate cells->treatment incubation Incubate treatment->incubation analysis Downstream Analysis incubation->analysis

Caption: Experimental workflow for preparing and using TMS in cell culture.

troubleshooting_workflow start Start: Adding TMS to Aqueous Solution precipitation Precipitation Observed? start->precipitation no_precipitate Proceed with Experiment precipitation->no_precipitate No check_stock Check Stock Solution Prep precipitation->check_stock Yes check_dilution Review Dilution Method check_stock->check_dilution use_cosolvent Consider Co-solvent/ Surfactant System check_dilution->use_cosolvent sonicate Briefly Sonicate check_dilution->sonicate cyp1b1_signaling tms This compound (TMS) cyp1b1 CYP1B1 tms->cyp1b1 Inhibits wnt_beta_catenin Wnt/β-catenin Signaling cyp1b1->wnt_beta_catenin Activates emt Epithelial-Mesenchymal Transition (EMT) cyp1b1->emt Induces caspase1 Caspase-1 Activation cyp1b1->caspase1 Inhibits (leading to activation upon CYP1B1 inhibition) cell_proliferation Cell Proliferation & Metastasis wnt_beta_catenin->cell_proliferation emt->cell_proliferation apoptosis Apoptosis caspase1->apoptosis

References

Improving the bioavailability of 2,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3',4,5'-Tetramethoxystilbene (TMS). The information provided aims to address common challenges encountered during experiments to improve its bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo evaluation of TMS.

Problem 1: Poor Solubility of TMS in Aqueous Buffers

Symptoms:

  • Precipitation of TMS when preparing aqueous solutions for in vitro or in vivo studies.

  • Inconsistent results in bioassays due to variable TMS concentration.

  • Low drug loading in aqueous-based formulations.

Possible Causes:

  • TMS is a lipophilic compound with very low aqueous solubility.

  • Use of inappropriate solvents or co-solvents.

  • pH of the buffer is not optimal for TMS solubility.

Solutions:

SolutionDetailed StepsExpected Outcome
Use of Co-solvents 1. Dissolve TMS in an organic solvent such as DMSO, ethanol, or DMF. 2. For aqueous buffers, first dissolve TMS in DMF and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can be used. 3. Do not store the aqueous solution for more than one day to avoid precipitation.Increased solubility of TMS in aqueous solutions for immediate use.
Employing Cyclodextrins 1. Prepare a solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer. 2. Add TMS to the cyclodextrin solution and stir or sonicate until the TMS is fully dissolved. 3. The molar ratio of TMS to cyclodextrin may need to be optimized.Formation of an inclusion complex that enhances the aqueous solubility and stability of TMS.
pH Adjustment 1. While TMS is a neutral molecule, exploring a range of pH values for your buffer might slightly improve solubility, although this effect is generally minimal for non-ionizable compounds.Minor improvements in solubility might be observed, but this is less effective than co-solvents or cyclodextrins.

Problem 2: Low Oral Bioavailability in Animal Studies

Symptoms:

  • Very low plasma concentrations of TMS detected after oral administration.

  • High variability in plasma concentrations between individual animals.

  • Lack of a clear dose-response relationship in efficacy studies.

Possible Causes:

  • Poor aqueous solubility limiting dissolution in the gastrointestinal tract.

  • Rapid first-pass metabolism, potentially by cytochrome P450 enzymes in the gut and liver.

  • Efflux by transporters such as P-glycoprotein.

Solutions:

SolutionDetailed StepsExpected Outcome
Nanoformulations Develop and administer TMS in a nanoformulation such as liposomes or solid lipid nanoparticles (SLNs). These formulations can protect TMS from degradation, improve its solubility, and enhance its absorption.A significant increase in the oral bioavailability of TMS, reflected by higher Cmax and AUC values.
Co-administration with Bioavailability Enhancers Co-administer TMS with piperine, an inhibitor of CYP3A4 and P-glycoprotein. This can reduce first-pass metabolism and efflux of TMS.Increased plasma concentrations and a longer half-life of TMS.
Structural Modification While this is a drug discovery approach, creating prodrugs or analogs of TMS with improved physicochemical properties can enhance bioavailability.A new chemical entity with a better pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: The absolute oral bioavailability of this compound (TMS) in rats has been reported to be as low as 4.5 ± 3.2%.[1] This low bioavailability is a significant challenge for its development as a therapeutic agent.

Q2: What are the main factors limiting the bioavailability of TMS?

A2: The primary factors are its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids, and likely extensive first-pass metabolism in the intestine and liver. Its lipophilic nature may also make it a substrate for efflux transporters.

Q3: How can I prepare a nanoformulation of TMS to improve its bioavailability?

Q4: Is there a recommended analytical method for quantifying TMS in plasma?

A4: Yes, a rapid and sensitive HPLC method has been developed and validated for the quantification of TMS in rat plasma.[1] A summary of the method is provided in the "Experimental Protocols" section.

Q5: What is the primary molecular target of TMS?

A5: The primary and most well-characterized molecular target of TMS is Cytochrome P450 1B1 (CYP1B1), for which it is a potent and selective inhibitor.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous AdministrationOral AdministrationReference
Dose 5 mg/kg25 mg/kg[1]
Cmax (ng/mL) Not Applicable78.6 ± 39.5[1]
Tmax (min) Not Applicable15.0 ± 8.7[1]
AUC (ng·min/mL) 171,000 ± 22,00033,200 ± 22,700[1]
t1/2 (min) 481 ± 137Not determined[1]
Clearance (mL/min/kg) 29.1 ± 3.7Not determined[1]
Absolute Bioavailability (%) Not Applicable4.5 ± 3.2[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and may require optimization for your specific experimental needs.

Materials:

  • This compound (TMS)

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., soy lecithin)

  • Distilled water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the TMS in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.

  • Formation of the Nanoemulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the hot nanoemulsion to ultrasonication using a probe sonicator to reduce the particle size.

    • Cool the nanoemulsion in an ice bath while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency and drug loading by separating the free TMS from the SLNs (e.g., by ultracentrifugation) and quantifying the TMS in the supernatant and/or the pellet.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a TMS formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (12-18 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Divide the rats into groups (e.g., free TMS, TMS-SLN formulation).

    • Administer the TMS formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Plasma Sample Processing and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Extract TMS from the plasma using a suitable organic solvent (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of TMS in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Protocol 3: HPLC Quantification of TMS in Rat Plasma

This is a summary of a published method and may need to be adapted.[1]

  • Chromatographic System: Reversed-phase HPLC with UV detection.

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.

  • Sample Preparation: Protein precipitation from plasma with acetonitrile.

  • Internal Standard: A suitable compound with similar chromatographic properties (e.g., another stilbene derivative).

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study TMS TMS Homogenization High-Shear Homogenization TMS->Homogenization Lipids_Surfactants Lipids & Surfactants Lipids_Surfactants->Homogenization Sonication Sonication Homogenization->Sonication TMS_Nanoformulation TMS Nanoformulation Sonication->TMS_Nanoformulation Oral_Administration Oral Administration to Rats TMS_Nanoformulation->Oral_Administration Blood_Sampling Blood Sampling Oral_Administration->Blood_Sampling Plasma_Analysis HPLC Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis

Caption: Workflow for improving TMS bioavailability.

signaling_pathway cluster_activation Pro-carcinogen Activation cluster_inhibition Inhibition by TMS ProCarcinogen Pro-carcinogen (e.g., Benzo[a]pyrene) CYP1B1 CYP1B1 ProCarcinogen->CYP1B1 ReactiveMetabolite Reactive Metabolite CYP1B1->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis TMS TMS TMS->CYP1B1 Inhibits

Caption: TMS inhibits CYP1B1-mediated pro-carcinogen activation.

logical_relationship Low_Bioavailability Low Oral Bioavailability of TMS Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility First_Pass_Metabolism First-Pass Metabolism Low_Bioavailability->First_Pass_Metabolism Nanoformulation Nanoformulation (Liposomes, SLNs) Poor_Solubility->Nanoformulation Bioavailability_Enhancer Co-administration with Bioavailability Enhancer First_Pass_Metabolism->Bioavailability_Enhancer Improved_Bioavailability Improved Bioavailability Nanoformulation->Improved_Bioavailability Bioavailability_Enhancer->Improved_Bioavailability

Caption: Strategies to overcome low TMS bioavailability.

References

2,3',4,5'-Tetramethoxystilbene stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3',4,5'-Tetramethoxystilbene (TMS) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: How should I store the solid compound and its stock solutions?

A2: Solid this compound is stable for at least four years when stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect both the solid compound and stock solutions from light.

Q3: Is this compound stable in cell culture media?

A3: The stability of this compound in cell culture media can be influenced by several factors, including the composition of the media, the presence of serum, incubation time, and exposure to light. While direct quantitative data on its stability in various cell culture media is limited, it is generally considered to be relatively stable for typical experiment durations (24-72 hours). However, for long-term experiments, it is advisable to assess its stability under your specific experimental conditions.

Q4: Can this compound be degraded by cells?

A4: Yes, this compound can be metabolized by certain cell types. It is a known inhibitor of the cytochrome P450 enzyme CYP1B1 and can also be a substrate for it.[1] This metabolic conversion can lead to the formation of hydroxylated metabolites, which may have different biological activities than the parent compound.[2] The extent of metabolism will depend on the expression levels of metabolizing enzymes like CYP1B1 in the cell line being used.

Q5: Is this compound sensitive to light?

A5: Stilbene compounds, in general, are known to be sensitive to light, which can induce isomerization from the trans to the cis form or other photochemical reactions. Therefore, it is recommended to handle this compound and conduct experiments with minimal exposure to light. Use amber-colored tubes and cover cell culture plates with foil when possible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of the compound. Assess the stability of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). Consider refreshing the media with a new compound for long-term experiments.
Cellular metabolism of the compound. If your cells express CYP1B1 or other metabolizing enzymes, consider that the observed effects may be due to a combination of the parent compound and its metabolites. You may need to analyze the cell culture supernatant for the presence of metabolites using techniques like HPLC or LC-MS.
Photosensitivity of the compound. Minimize light exposure during all steps of your experiment. Prepare solutions in a dimly lit environment, use light-blocking containers, and shield cell culture plates from direct light.
Precipitation of the compound in cell culture media. Low solubility. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the recommended limit (typically ≤ 0.1%). Prepare a more diluted stock solution if necessary. Gently warm the media to 37°C before adding the compound and mix well.
Observed cytotoxicity is higher than expected. Solvent toxicity. Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability.
Metabolic activation. In some cell lines, metabolic conversion of this compound by enzymes like CYP1B1 can lead to the formation of more cytotoxic metabolites.[1]

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C.

Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to Light)
0100%100%
698%92%
1295%85%
2491%75%
4885%60%
7278%48%

Table 2: Hypothetical Influence of Serum on the Stability of this compound (10 µM) in DMEM at 37°C for 24 hours (Protected from Light).

Serum Concentration% Remaining
0%94%
5%92%
10%91%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-UV

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, amber-colored microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium (with or without serum) with the stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.

  • Aliquot the solution into sterile, amber-colored microcentrifuge tubes for each time point.

  • Immediately take a sample for the 0-hour time point. Store it at -80°C until analysis.

  • Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.

  • At designated time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube and immediately freeze it at -80°C.

  • For analysis, thaw the samples and precipitate any proteins by adding an equal volume of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC-UV. A C18 column is typically used with a mobile phase gradient of water and acetonitrile. The detection wavelength should be set to the absorbance maximum of this compound.

  • The percentage of the compound remaining at each time point is calculated by comparing the peak area to that of the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (TMS in DMSO) spike_media Spike Cell Culture Media prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample_t0 Sample T0 aliquot->sample_t0 sample_tx Sample at Tx incubate->sample_tx store Store at -80°C sample_t0->store sample_tx->store protein_precip Protein Precipitation store->protein_precip centrifuge Centrifugation protein_precip->centrifuge hplc HPLC-UV Analysis centrifuge->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Workflow for assessing the stability of a compound in cell culture media.

signaling_pathway TMS This compound (TMS) CYP1B1 CYP1B1 Enzyme TMS->CYP1B1 TMS_Metabolites TMS Metabolites TMS->TMS_Metabolites Metabolized by CYP1B1 Carcinogenic_Metabolites Carcinogenic Metabolites CYP1B1->Carcinogenic_Metabolites Inhibited by TMS Procarcinogens Procarcinogens (e.g., Benzo[a]pyrene) Procarcinogens->Carcinogenic_Metabolites Metabolic Activation DNA_Adducts DNA Adducts Carcinogenic_Metabolites->DNA_Adducts Cancer_Initiation Cancer Initiation DNA_Adducts->Cancer_Initiation

Caption: Simplified signaling pathway showing the inhibitory effect of TMS on CYP1B1.

References

Technical Support Center: Optimizing 2,3',4,5'-Tetramethoxystilbene (TMS) Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 2,3',4,5'-Tetramethoxystilbene (TMS) in enzyme inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme target of this compound (TMS)?

A1: The primary target of TMS is Cytochrome P450 1B1 (CYP1B1). TMS is a potent and selective competitive inhibitor of CYP1B1.[1][2][3][4]

Q2: What are the reported IC50 values for TMS against CYP enzymes?

A2: TMS shows high selectivity for CYP1B1. The half-maximal inhibitory concentration (IC50) for CYP1B1 is approximately 6 nM.[1][3] It is significantly less potent against other CYP isoforms, with reported IC50 values of 300 nM for CYP1A1 and 3.1 µM for CYP1A2.[1][3]

Q3: What is the mechanism of inhibition of CYP1B1 by TMS?

A3: TMS acts as a competitive inhibitor of CYP1B1, meaning it binds to the active site of the enzyme, competing with the substrate.[1][4] The inhibition constant (Ki) for CYP1B1 has been reported to be 3 nM.[1][3]

Q4: How should I prepare a stock solution of TMS for my experiments?

A4: TMS is soluble in organic solvents like dimethyl sulfoxide (DMSO).[3] For in vitro assays, a common stock solution is 10 mM in DMSO. For in vivo studies, various formulations can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline to achieve a clear solution.[3] It is crucial to ensure complete dissolution; sonication or gentle heating may be applied if precipitation occurs.[3] Always prepare fresh solutions and store them appropriately, for instance, at -20°C or -80°C for long-term storage.[3]

Q5: What is a good starting concentration range for TMS in a cell-based assay?

A5: The optimal concentration will depend on the specific cell line and experimental goals. Based on its potent IC50 value for CYP1B1, a starting range of 1 nM to 1 µM is often used in cell culture experiments. For example, in studies with MCF-7 cells, concentrations of 1 µM and 4 µM have been used to investigate its effects on benzo[a]pyrene-induced activities.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition Observed
Potential Cause Troubleshooting Step
TMS Precipitation: TMS may have poor solubility in aqueous assay buffers.- Visually inspect the final assay mixture for any signs of precipitation. - Decrease the final concentration of TMS. - Increase the solvent (e.g., DMSO) concentration, ensuring it does not exceed a level that affects enzyme activity (typically <1%).
TMS Degradation: The compound may be unstable under your experimental conditions.- Prepare fresh TMS solutions for each experiment. - Protect the stock solution from light and store it at the recommended temperature (-20°C or -80°C).[3]
Incorrect Enzyme/Substrate Concentration: The enzyme or substrate concentration may not be optimal for detecting inhibition.- Ensure the substrate concentration is at or below the Michaelis constant (Km) for competitive inhibitors. - Titrate the enzyme concentration to ensure the reaction is in the linear range.
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Run a positive control with a known inhibitor of the target enzyme to verify enzyme activity. - Aliquot enzyme stocks to avoid repeated freeze-thaw cycles.
Issue 2: High Background Signal or Assay Interference
Potential Cause Troubleshooting Step
Solvent Effects: The solvent used to dissolve TMS (e.g., DMSO) may be inhibiting the enzyme at the final concentration used.- Run a solvent control with the same final concentration of the solvent used in the TMS-treated samples. - Keep the final solvent concentration consistent across all wells and as low as possible.
TMS Autofluorescence/Quenching: TMS may interfere with the detection method (e.g., fluorescence-based assays).- Run a control with TMS in the absence of the enzyme or substrate to measure its intrinsic fluorescence or quenching properties. - If interference is observed, consider using an alternative detection method (e.g., LC-MS based).
Contamination: Reagents or labware may be contaminated.- Use fresh, high-quality reagents and sterile, disposable labware.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound (TMS) against Cytochrome P450 Enzymes

EnzymeIC50KiInhibition TypeReference
CYP1B1 6 nM3 nMCompetitive[1][3][4]
CYP1A1 300 nMN/AN/A[1][3]
CYP1A2 3.1 µMN/AN/A[1][3]

N/A: Not available

Experimental Protocols

Protocol 1: Determination of IC50 for TMS against CYP1B1

This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of TMS against CYP1B1.

Materials:

  • Recombinant human CYP1B1 enzyme

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Fluorogenic substrate for CYP1B1 (e.g., 7-Ethoxyresorufin)

  • This compound (TMS)

  • DMSO (for dissolving TMS)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare TMS dilutions: Prepare a serial dilution of TMS in DMSO. A typical starting concentration for the highest stock would be 1000-fold the expected IC50. Then, perform a serial dilution to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Prepare reaction mixture: In each well of the 96-well plate, add the assay buffer, recombinant CYP1B1 enzyme, and the NADPH regenerating system.

  • Add TMS: Add a small volume (e.g., 1 µL) of the TMS dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow TMS to interact with the enzyme.

  • Initiate reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measure fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths for the product (e.g., resorufin).

  • Data analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each TMS concentration.

    • Normalize the velocities to the no-inhibitor control (set to 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the TMS concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tms Prepare TMS Serial Dilutions add_tms Add TMS Dilutions prep_tms->add_tms prep_reagents Prepare Assay Reagents (Enzyme, Buffer, Substrate) add_reagents Add Reagents to Microplate prep_reagents->add_reagents add_reagents->add_tms pre_incubate Pre-incubate at 37°C add_tms->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure_fluorescence Measure Fluorescence start_reaction->measure_fluorescence calculate_velocity Calculate Initial Velocities measure_fluorescence->calculate_velocity normalize_data Normalize to Control calculate_velocity->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of TMS.

signaling_pathway cluster_activation Pro-carcinogen Activation cluster_inhibition Inhibition by TMS Procarcinogen Pro-carcinogen (e.g., Benzo[a]pyrene) CYP1B1 CYP1B1 Procarcinogen->CYP1B1 Metabolism Carcinogen Carcinogenic Metabolite CYP1B1->Carcinogen DNA_Adducts DNA Adducts Carcinogen->DNA_Adducts Cancer Cancer Initiation DNA_Adducts->Cancer TMS This compound (TMS) TMS->CYP1B1 Inhibition

Caption: Inhibition of pro-carcinogen activation by TMS via CYP1B1.

References

Overcoming resistance to 2,3',4,5'-Tetramethoxystilbene in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2,3',4,5'-Tetramethoxystilbene (TMS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting experiments focused on using TMS to overcome multidrug resistance (MDR) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (TMS) in cancer research?

A1: The primary application of TMS is not as a standalone cytotoxic agent, but as a modulator of multidrug resistance (MDR).[1] It is used to re-sensitize resistant cancer cells to other conventional chemotherapeutic drugs. It functions as a chemosensitizer by inhibiting the activity of drug efflux pumps.

Q2: What is the mechanism of action by which TMS reverses multidrug resistance?

A2: TMS reverses multidrug resistance by inhibiting the function of P-glycoprotein (P-gp/MDR1), a prominent member of the ATP-binding cassette (ABC) transporter family.[1] These transporters are often overexpressed in resistant cancer cells and function by actively pumping anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. By blocking this pump, TMS increases the accumulation and retention of chemotherapeutic drugs inside the cancer cells, restoring their cytotoxic effects.

Q3: In what cell lines has TMS been shown to be an effective MDR modulator?

A3: TMS has been demonstrated to be an effective MDR modulator in the doxorubicin-resistant human adenocarcinoma cell line, LoVo/Dx.[1] In this cell line, TMS was shown to increase the intracellular accumulation of doxorubicin and the fluorescent P-gp substrate, rhodamine 123.[1]

Q4: Does TMS itself exhibit cytotoxic or apoptotic effects?

A4: While some stilbene derivatives like resveratrol can induce apoptosis, the primary role of TMS in the context of MDR is modulation.[1] However, like many bioactive small molecules, TMS may exhibit cytotoxicity at higher concentrations. It is crucial to determine the non-toxic concentration range of TMS in your specific cell line before conducting co-administration experiments. In some human cancer cells, TMS has been found to induce apoptosis, particularly when cells are co-incubated with agents that induce Cytochrome P450 1B1 (CYP1B1), which can metabolize TMS into cytotoxic compounds.

Troubleshooting Guides

Issue 1: I am not observing a reversal of resistance when co-administering TMS with my chemotherapy drug.

  • Possible Cause 1: Resistance in your cell line is not mediated by P-glycoprotein (P-gp).

    • Troubleshooting Step: Confirm that your resistant cell line overexpresses functional P-gp. You can do this via Western Blot or qPCR to check for P-gp (gene name: ABCB1) expression levels compared to the sensitive parental cell line. Functionality can be confirmed using a dye efflux assay with a P-gp substrate like rhodamine 123. If P-gp is not overexpressed or functional, TMS will likely be ineffective.

  • Possible Cause 2: Suboptimal concentration of TMS.

    • Troubleshooting Step: Perform a dose-response experiment with TMS alone to determine its intrinsic cytotoxicity in your cell lines. Based on this, select a range of non-toxic concentrations to test in combination with your primary anticancer drug. The efficacy of MDR reversal is often concentration-dependent.

  • Possible Cause 3: Inappropriate experimental timing.

    • Troubleshooting Step: The timing of administration can be critical. Consider pre-incubating the cells with TMS for a period (e.g., 1-4 hours) before adding the chemotherapeutic drug. This allows TMS to inhibit the P-gp pumps before the primary drug is introduced.

Issue 2: How can I experimentally confirm that TMS is inhibiting P-gp in my cells?

  • Recommended Protocol: Rhodamine 123 Accumulation Assay.

    • Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, it is rapidly pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor like TMS will block this efflux, leading to an increase in intracellular rhodamine 123 accumulation, which can be quantified.

    • Methodology: See the detailed protocol in the "Experimental Protocols" section below. This assay, often analyzed by flow cytometry or fluorescence microscopy, provides direct evidence of P-gp inhibition.

Issue 3: How do I differentiate the chemosensitizing effect of TMS from its own potential cytotoxicity?

  • Recommended Experimental Design:

    • Determine IC50 values: Establish the baseline cytotoxicity (IC50) for your primary chemotherapeutic drug and for TMS alone in both your sensitive and resistant cell lines.

    • Select a non-toxic TMS concentration: Choose the highest concentration of TMS that shows minimal (<10%) cytotoxicity on its own.

    • Co-administration: Treat the resistant cells with a range of concentrations of your primary drug in the presence of the selected non-toxic TMS concentration.

    • Calculate the new IC50: Determine the IC50 of your primary drug in the presence of TMS. A significant decrease in the IC50 value indicates a chemosensitizing effect. The degree of sensitization can be quantified as a "fold-reversal" value (IC50 of drug alone / IC50 of drug + TMS).

Data Presentation

Table 1: Efficacy of TMS in Modulating Doxorubicin Resistance
Cell LineResistance ProfileCompound(s)EffectReference
LoVoDoxorubicin-sensitive human adenocarcinomaDoxorubicinBaseline Cytotoxicity[1]
LoVo/DxDoxorubicin-resistant human adenocarcinomaDoxorubicinHigh Resistance[1]
LoVo/DxDoxorubicin-resistant human adenocarcinomaDoxorubicin + TMSIncreased sensitivity to Doxorubicin[1]
LoVo/DxDoxorubicin-resistant human adenocarcinomaRhodamine 123Low intracellular accumulation[1]
LoVo/DxDoxorubicin-resistant human adenocarcinomaRhodamine 123 + TMSIncreased intracellular accumulation[1]

Experimental Protocols & Visualizations

Protocol 1: Rhodamine 123 Accumulation Assay via Flow Cytometry

This protocol is designed to assess the function of P-glycoprotein and its inhibition by TMS.

  • Cell Preparation:

    • Seed drug-sensitive (e.g., LoVo) and drug-resistant (e.g., LoVo/Dx) cells in 6-well plates and grow to ~80% confluency.

    • Harvest cells using trypsin and wash with PBS. Resuspend cells in phenol red-free culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Incubation:

    • For inhibitor groups, pre-incubate the cell suspension with the desired concentration of TMS (or a known P-gp inhibitor like Verapamil as a positive control) for 1 hour at 37°C.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to all cell suspensions to a final concentration of ~1 µg/mL.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Analysis:

    • After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the cells immediately using a flow cytometer (e.g., with a 488 nm excitation laser and a 525/30 nm emission filter).

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample. An increase in MFI in the TMS-treated group compared to the untreated resistant cells indicates P-gp inhibition.

G cluster_workflow Experimental Workflow: Validating TMS as an MDR Modulator start Start char_cells Characterize IC50 of Primary Drug in Sensitive & Resistant Cells start->char_cells tms_dose Determine Non-Toxic Concentration of TMS Alone char_cells->tms_dose co_admin Co-administer Primary Drug with Non-Toxic TMS in Resistant Cells tms_dose->co_admin new_ic50 Calculate New IC50 of Primary Drug & Determine Fold-Reversal co_admin->new_ic50 confirm_pgp Confirm P-gp Inhibition Mechanism (e.g., Rhodamine 123 Assay) new_ic50->confirm_pgp Mechanistic Validation end End new_ic50->end Conclude Efficacy confirm_pgp->end

Caption: Workflow for testing TMS as an MDR modulator.

Visualizing the Mechanism of Action

The following diagram illustrates the molecular mechanism by which TMS reverses P-glycoprotein-mediated multidrug resistance.

G cluster_resistant Resistant Cancer Cell (No TMS) cluster_sensitized Resistant Cancer Cell + TMS drug_out Chemotherapy Drug (e.g., Doxorubicin) pgp_pump1 P-glycoprotein (P-gp / ABCB1) drug_out->pgp_pump1 Enters Cell pgp_pump1->drug_out Efflux adp1 ADP + Pi pgp_pump1->adp1 outcome1 Result: Low intracellular drug concentration leads to cell survival. atp1 ATP atp1->pgp_pump1 Powers Pump cell_mem1 drug_in Chemotherapy Drug (e.g., Doxorubicin) pgp_pump2 P-glycoprotein (P-gp / ABCB1) drug_in->pgp_pump2 Enters Cell apoptosis Apoptosis drug_in->apoptosis Accumulates & Induces tms TMS tms->pgp_pump2 Inhibits outcome2 Result: High intracellular drug concentration leads to cell death. cell_mem2

Caption: Mechanism of TMS-mediated reversal of P-gp resistance.

References

Technical Support Center: Synthesis and Purification of 2,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,3',4,5'-Tetramethoxystilbene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing stilbene derivatives like this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Both involve the reaction of a carbonyl compound (an aldehyde or ketone) with a phosphorus-stabilized carbanion to form an alkene.

Q2: How do the Wittig and Horner-Wadsworth-Emmons reactions differ for this synthesis?

A2: The key differences lie in the phosphorus reagent used and the typical stereoselectivity. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion.[3][4] The HWE reaction often favors the formation of the (E)-alkene (trans-isomer), which is typically the more thermodynamically stable product.[3][4] The choice between the two may depend on the desired isomer and the availability of starting materials.

Q3: What are the expected byproducts of these reactions?

A3: In the Wittig reaction, the main byproduct is triphenylphosphine oxide. For the HWE reaction, a water-soluble dialkylphosphate salt is produced.[2] The ease of removal of these byproducts can be a factor in choosing the synthetic route; the dialkylphosphate salt from the HWE reaction is generally easier to remove by aqueous extraction.[2]

Q4: How can I purify the crude this compound?

A4: Common purification techniques include:

  • Aqueous Extraction: To remove water-soluble byproducts, especially the dialkylphosphate salt from the HWE reaction.

  • Recrystallization: This is a common method for purifying solid stilbene derivatives. The choice of solvent is crucial and often requires some experimentation. Common solvent systems for recrystallization include ethanol, or mixtures like hexane/ethyl acetate and methanol/water.[5][6][7]

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired stilbene from byproducts and unreacted starting materials.[8] A common eluent system is a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[9][10]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating E/Z isomers.[11]

Q5: How can I distinguish between the (E)- and (Z)-isomers of this compound?

A5: The isomers can be distinguished using spectroscopic methods, primarily 1H NMR spectroscopy. The coupling constant (J-value) for the vinylic protons is significantly larger for the trans (E)-isomer (typically 12-18 Hz) compared to the cis (Z)-isomer (typically 6-12 Hz). Other techniques like UV-Vis spectroscopy and melting point analysis can also be used, as the trans-isomer is generally more stable and has a higher melting point.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete ylide/phosphonate carbanion formation due to weak base or wet solvent. 2. Aldehyde starting material is of poor quality or has been oxidized to a carboxylic acid. 3. Steric hindrance from the methoxy groups on the aromatic rings.1. Use a stronger base (e.g., n-butyllithium for Wittig, sodium hydride for HWE). Ensure all glassware is oven-dried and use anhydrous solvents. 2. Check the purity of the aldehyde by NMR or IR spectroscopy. If necessary, purify the aldehyde before use. 3. Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered phosphonium salt or phosphonate ester if possible.
Low Yield of the Desired Isomer (e.g., low E/Z ratio) 1. For Wittig reactions, the stereochemical outcome depends on the stability of the ylide and the reaction conditions. Non-stabilized ylides tend to give the (Z)-isomer, while stabilized ylides favor the (E)-isomer. 2. For HWE reactions, conditions may not be optimal for equilibration to the more stable (E)-isomer.1. To favor the (E)-isomer in a Wittig reaction, consider using a stabilized ylide or Schlosser's modification (using phenyllithium at low temperature). 2. For HWE reactions, ensure the reaction is run long enough for equilibration. The use of LiCl with a mild base like DBU can also improve (E)-selectivity.
Presence of Unreacted Starting Materials 1. Insufficient equivalents of the ylide or phosphonate carbanion. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess (1.1-1.2 equivalents) of the phosphorus reagent. 2. Monitor the reaction by Thin Layer Chromatography (TLC) and continue until the aldehyde is consumed. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of an Unexpected Side Product 1. Self-condensation of the aldehyde (if it has an enolizable proton). 2. Oxidation of the starting materials or product. 3. Side reactions involving the methoxy groups under harsh basic or acidic conditions.1. Add the aldehyde slowly to the reaction mixture containing the ylide/carbanion. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use milder bases and avoid strong acids during workup if possible.
Purification Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Difficulty Removing Triphenylphosphine Oxide (from Wittig) Triphenylphosphine oxide has similar polarity to the stilbene product, making separation by chromatography challenging. It can also co-crystallize with the product.1. After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter it off. 2. Convert triphenylphosphine oxide to a water-soluble salt by treating the crude mixture with a calcium salt (e.g., CaCl2) in a suitable solvent. 3. Use column chromatography with a carefully optimized solvent system. A gradient elution may be necessary.
Product Oiling Out During Recrystallization 1. The solvent is too non-polar for the product, causing it to precipitate as an oil when cooled. 2. The cooling process is too rapid. 3. The presence of impurities is depressing the melting point.1. Use a slightly more polar solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. 3. Attempt to remove some impurities by a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization.
Poor Separation of E/Z Isomers by Column Chromatography The isomers have very similar polarities.1. Use a long column with a high surface area silica gel. 2. Employ a shallow solvent gradient or isocratic elution with a solvent system that gives a good separation on TLC (Rf difference of at least 0.1). 3. Consider using preparative TLC or HPLC for complete separation.
Product Isomerization During Purification Stilbenes can undergo trans to cis isomerization when exposed to UV light.[12]1. Protect the sample from light by wrapping flasks and vials in aluminum foil. 2. Work in a dimly lit area when possible.

Experimental Protocols

Protocol 1: Synthesis of (E)-2,3',4,5'-Tetramethoxystilbene via Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of the Phosphonate Ester (e.g., Diethyl (2,4-dimethoxybenzyl)phosphonate)

  • To a solution of 2,4-dimethoxybenzyl chloride in triethyl phosphite, heat the mixture at reflux for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite under reduced pressure to obtain the crude phosphonate ester, which can often be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure desired product and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: - 2,4-dimethoxybenzyl halide - Triethyl phosphite - 3,5-dimethoxybenzaldehyde phosphonate Arbuzov Reaction: Formation of Phosphonate Ester start->phosphonate hwe HWE Reaction: - Deprotonation with NaH - Reaction with Aldehyde phosphonate->hwe crude Crude Product: This compound (E/Z mixture + byproducts) hwe->crude workup Aqueous Workup crude->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure (E)-Isomer recrystallization->pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents No check_conditions Review Reaction Conditions start->check_conditions Yes reagent_purity Impure Aldehyde or Wet Solvents? check_reagents->reagent_purity conditions_temp Temperature Too Low? check_conditions->conditions_temp reagent_purity_yes Purify Aldehyde, Use Anhydrous Solvents reagent_purity->reagent_purity_yes Yes reagent_purity_no Incorrect Stoichiometry? reagent_purity->reagent_purity_no No reagent_purity_no_yes Use Slight Excess of Phosphorus Reagent reagent_purity_no->reagent_purity_no_yes Yes conditions_temp_yes Increase Temperature conditions_temp->conditions_temp_yes Yes conditions_temp_no Reaction Time Too Short? conditions_temp->conditions_temp_no No conditions_temp_no_yes Increase Reaction Time (Monitor by TLC) conditions_temp_no->conditions_temp_no_yes Yes

Caption: Troubleshooting decision tree for low yield in stilbene synthesis.

References

Preventing off-target effects of 2,3',4,5'-Tetramethoxystilbene in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and interpreting off-target effects of 2,3',4,5'-Tetramethoxystilbene (TMS) in their experiments.

Troubleshooting Guide: Managing Off-Target Effects of TMS

TMS is a potent inhibitor of Cytochrome P450 1B1 (CYP1B1), but has been observed to interact with other cellular components, which can lead to off-target effects. Below is a guide to potential experimental issues and mitigation strategies.

Observed Effect Potential Off-Target Cause Suggested Mitigation/Validation Strategy
Unexpected changes in cell morphology, cell cycle arrest at G2/M phase, or mitotic catastrophe. Inhibition of tubulin polymerization.1. Perform a cell-free tubulin polymerization assay with a range of TMS concentrations to confirm direct effects on microtubule formation. 2. Conduct immunofluorescence staining for α-tubulin to visualize microtubule structures in TMS-treated versus control cells. 3. Use a positive control for tubulin destabilization (e.g., colchicine or vincristine) and a negative control that does not affect microtubules.
Alterations in cell survival, proliferation, or apoptosis not fully explained by CYP1B1 inhibition. Modulation of FAK/Akt/mTOR signaling pathway.1. Perform Western blot analysis to assess the phosphorylation status of key proteins in this pathway (p-FAK, p-Akt, p-mTOR, p-S6K). 2. Use specific inhibitors of FAK, PI3K, or mTOR as controls to compare phenotypic effects with those of TMS.
Induction of cellular stress or apoptosis. Activation of JNK and p38 MAPK signaling pathways.1. Measure the phosphorylation levels of JNK and p38 via Western blot or phospho-kinase arrays. 2. Utilize specific inhibitors of JNK (e.g., SP600125) and p38 (e.g., SB203580) to determine if they rescue the TMS-induced phenotype.
Compound appears unstable or yields inconsistent results. Stilbenoids can be sensitive to light, heat, and oxidation.[1]1. Prepare fresh stock solutions of TMS in a suitable solvent like DMSO and store protected from light at -20°C or -80°C for long-term storage. 2. Minimize exposure of TMS solutions to light and air during experiments. 3. Confirm compound integrity via analytical methods like HPLC if instability is suspected.
Low bioavailability or efficacy in in vivo models. Stilbenoid compounds often exhibit low oral bioavailability due to rapid metabolism.[1]1. Consider alternative routes of administration such as subcutaneous implantation or intraperitoneal injection. 2. Formulate TMS with delivery vehicles like liposomes or nanoparticles to improve bioavailability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target activity of this compound (TMS)?

A1: The primary target of TMS is Cytochrome P450 1B1 (CYP1B1), an enzyme that is overexpressed in many tumors.[2][3] TMS acts as a selective and competitive inhibitor of CYP1B1.[2]

Q2: What are the known off-target effects of TMS?

A2: TMS has been documented to have several off-target effects, including:

  • Inhibition of tubulin polymerization , leading to disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of apoptosis.

  • Inhibition of the FAK/Akt/mTOR signaling pathway , which is involved in cell survival and proliferation.

  • Stimulation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways , which are associated with cellular stress responses and apoptosis.

Q3: At what concentrations are the on-target and off-target effects of TMS typically observed?

A3: The on-target inhibition of CYP1B1 by TMS occurs at low nanomolar concentrations. In contrast, off-target effects on tubulin and other signaling pathways are generally observed at higher, micromolar concentrations.

Q4: How can I design my experiments to minimize off-target effects of TMS?

A4: To minimize off-target effects:

  • Use the lowest effective concentration of TMS that achieves the desired on-target effect (inhibition of CYP1B1).

  • Perform dose-response studies to identify the concentration window where on-target effects are maximized and off-target effects are minimized.

  • Include appropriate controls , such as structurally similar but inactive analogs of TMS, or use genetic approaches like siRNA or CRISPR to validate that the observed phenotype is due to inhibition of the intended target.

  • Validate key findings using orthogonal approaches. For example, if TMS induces apoptosis, confirm this with multiple assays (e.g., Annexin V staining, caspase activity assays).

Q5: What are some general considerations for working with stilbenoid compounds like TMS?

A5: Stilbenoids can be challenging to work with due to their physicochemical properties.[1] Key considerations include:

  • Solubility: TMS is poorly soluble in water. It is typically dissolved in organic solvents like DMSO.[3]

  • Stability: Stilbenes can be sensitive to light and may isomerize (e.g., from trans to cis form), which can alter their biological activity.[1] Prepare fresh solutions and protect them from light.

  • Metabolism: In in vivo studies, stilbenoids are often rapidly metabolized, leading to low bioavailability.[1]

Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of TMS with its primary target and related enzymes.

Target Interaction Value Assay Conditions
CYP1B1 IC506 nMRecombinant human CYP1B1
CYP1B1 Ki3 nMRecombinant human CYP1B1
CYP1A1 IC50300 nMRecombinant human CYP1A1
CYP1A2 IC503.1 µMRecombinant human CYP1A2

Data sourced from MedChemExpress.[2]

Experimental Protocols

Tubulin Polymerization Assay (Cell-Free)

This protocol is adapted from standard methods to assess the direct effect of TMS on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • TMS stock solution (in DMSO)

  • Glycerol (optional, as a polymerization enhancer)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Preparation:

    • Pre-warm the plate reader to 37°C.

    • Thaw tubulin and GTP on ice. Keep all reagents on ice until use.

    • Prepare a 2x tubulin solution in General Tubulin Buffer. .

  • Reaction Setup (on ice):

    • In each well of the 96-well plate, add the appropriate volume of General Tubulin Buffer.

    • Add TMS to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 µM). Include a DMSO-only vehicle control and a positive control (e.g., colchicine).

    • Add GTP to a final concentration of 1 mM.

    • Initiate the polymerization by adding the tubulin solution to each well. The final tubulin concentration should be in the range of 1-5 mg/mL.

  • Measurement:

    • Immediately place the plate in the pre-warmed 37°C plate reader.

    • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time.

    • Compare the polymerization curves of TMS-treated samples to the vehicle control. Inhibition of polymerization will result in a lower Vmax and/or a lower final plateau of the curve.

    • Calculate the IC50 value for tubulin polymerization inhibition if a dose-dependent effect is observed.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in TMS-treated cells.

Materials:

  • Cells of interest

  • TMS

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of TMS (e.g., 1, 3, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (typically ~617 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • An accumulation of cells in the G2/M peak would be consistent with an effect on tubulin polymerization.

Apoptosis Detection by Annexin V Staining

This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

Materials:

  • Cells of interest

  • TMS

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) or other viability dye

  • 1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with TMS as described for the cell cycle analysis protocol.

  • Cell Harvesting:

    • Harvest both floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately by flow cytometry.

    • FITC is typically detected in FL1 and PI in FL2 or FL3.

  • Data Analysis:

    • Create a quadrant plot to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualizations

Signaling Pathways Affected by TMS

The following diagram illustrates the known on-target and off-target signaling pathways modulated by this compound.

TMS_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways cluster_tubulin Microtubule Dynamics cluster_fak_akt FAK/Akt/mTOR Pathway cluster_mapk Stress Response Pathways TMS TMS CYP1B1 CYP1B1 TMS->CYP1B1 Inhibits Tubulin Tubulin TMS->Tubulin Inhibits Polymerization FAK FAK TMS->FAK Inhibits JNK JNK TMS->JNK Stimulates p38 p38 MAPK TMS->p38 Stimulates Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin Akt Akt FAK->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK p38->Apoptosis_MAPK

Caption: On- and off-target signaling of TMS.

Experimental Workflow for Identifying Off-Target Effects

This workflow provides a systematic approach for researchers to identify and validate potential off-target effects of TMS.

Off_Target_Workflow cluster_discovery Off-Target Discovery (Unbiased) cluster_validation Target Validation (Hypothesis-Driven) start Start: Unexpected Phenotype Observed with TMS hypothesis Hypothesize Off-Target Effect start->hypothesis proteome Proteome Profiling (e.g., Thermal Shift Assay) hypothesis->proteome Unbiased kinome Kinome Profiling (e.g., KinomeScan) hypothesis->kinome Unbiased biochemical Biochemical Assays (e.g., Tubulin Polymerization) hypothesis->biochemical Hypothesis-driven cellular Cellular Assays (e.g., Western Blot for Phospho-kinases) proteome->cellular kinome->cellular biochemical->cellular genetic Genetic Approaches (siRNA/CRISPR knockdown of suspected off-target) cellular->genetic phenotype_rescue Phenotype Rescue/ Mimicry Experiment genetic->phenotype_rescue conclusion Conclusion: Confirmed Off-Target Effect phenotype_rescue->conclusion

References

2,3',4,5'-Tetramethoxystilbene light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Is 2,3',4,5'-Tetramethoxystilbene a light-sensitive compound?

A: While specific studies on 2,3',4',5'-Tetramethoxystilbene are limited, it is prudent to assume it is light-sensitive. Stilbenoids, the chemical class it belongs to, are known to be photosensitive.[1][2][3] Exposure to UV and fluorescent light can cause chemical changes.[1][2]

Q2: What are the recommended storage conditions for 2,3',4',5'-Tetramethoxystilbene?

A: To ensure stability, 2,3',4',5'-Tetramethoxystilbene should be stored with the following precautions:

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[4]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended, especially for solutions.[1]

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Solid (powder) form is generally more stable than solutions. If in solution, use solvents that are free of peroxides and dissolved oxygen.

Q3: What are the potential consequences of exposing 2,3',4',5'-Tetramethoxystilbene to light?

A: Based on the behavior of other stilbenoids like resveratrol, light exposure can lead to:

  • trans-cis Isomerization: The biologically active trans-isomer can convert to the less active cis-isomer.[3][5]

  • Photodegradation: Prolonged or intense light exposure can cause the molecule to degrade into other compounds.[6][7] This can result in a loss of potency and the appearance of impurities.

Q4: How should I handle 2,3',4',5'-Tetramethoxystilbene during my experiments to minimize light-induced changes?

A: To minimize light exposure during experimental procedures:

  • Work in a dimly lit room or use red light, which is less energetic.

  • Use amber-colored glassware or wrap glassware and other containers with aluminum foil.

  • Prepare solutions fresh whenever possible.

  • Minimize the duration of light exposure during sample preparation and analysis.

Q5: How can I determine the photostability of 2,3',4',5'-Tetramethoxystilbene in my specific experimental setup?

A: You can perform a photostability study based on the principles outlined in the ICH Q1B guidelines.[8][9][10] This involves exposing your sample to a controlled light source and monitoring for changes over time using analytical techniques like HPLC or LC-MS.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound due to light exposure during the experiment.Work under subdued light, use amber vials or foil-wrapped containers, and prepare solutions fresh.
Isomerization from the trans to the cis form.Analyze your sample by HPLC to check for the presence of the cis-isomer. If present, ensure all handling steps are performed with light protection.
Loss of biological activity of the compound over time. Improper storage conditions leading to degradation.Review your storage protocol. Ensure the compound is protected from light, stored at the correct temperature, and potentially under an inert atmosphere.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Photodegradation products have formed.Confirm the identity of the new peaks using mass spectrometry. If they are degradation products, implement stricter light protection measures during handling and storage.
Change in the physical appearance of the compound (e.g., color change). Significant degradation has occurred.Discard the batch of the compound and obtain a fresh supply. Implement more stringent handling and storage procedures to prevent this from recurring.

Experimental Protocols

Protocol: General Photostability Assessment of 2,3',4',5'-Tetramethoxystilbene

This protocol is a simplified approach based on the principles of the ICH Q1B guideline.

  • Sample Preparation:

    • Prepare a stock solution of 2,3',4',5'-Tetramethoxystilbene in a suitable solvent (e.g., methanol, DMSO) at a known concentration.

    • Divide the solution into two sets of transparent vials. One set will be the "exposed" samples, and the other will be the "control" samples.

    • Wrap the control samples completely in aluminum foil to protect them from light.

  • Light Exposure:

    • Place both the exposed and control samples in a photostability chamber.

    • Expose the samples to a light source that provides both UV-A and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a suitable fluorescent lamp).

    • The recommended exposure is not less than 1.2 million lux hours for visible light and not less than 200 watt hours per square meter for UV-A light.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and control samples.

    • Analyze the aliquots by a stability-indicating HPLC method to determine the concentration of 2,3',4',5'-Tetramethoxystilbene and to detect the formation of any degradation products. A diode array detector (DAD) can be useful for identifying changes in the UV spectrum that may indicate isomerization or degradation.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples to those of the control samples at each time point.

    • Quantify the percentage of degradation of 2,3',4',5'-Tetramethoxystilbene in the exposed samples.

    • Observe the formation and growth of any new peaks, which represent degradation products.

Visualizations

Troubleshooting_Logical_Relationship issue Inconsistent Results / Loss of Activity cause1 Light Exposure During Experiment issue->cause1 is caused by cause2 Improper Storage issue->cause2 is caused by check Analyze for Cis-Isomer and Degradation Products (HPLC) issue->check investigate by solution1 Use Amber Vials / Work in Dim Light cause1->solution1 is resolved by solution2 Store at -20°C, Protected from Light cause2->solution2 is resolved by

Caption: Troubleshooting flowchart for 2,3',4',5'-Tetramethoxystilbene issues.

Photostability_Workflow start Start: Prepare Solution of 2,3',4',5'-Tetramethoxystilbene split Divide into 'Exposed' and 'Control' (Foil-Wrapped) Samples start->split expose Place Both Sets in Photostability Chamber split->expose analyze Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) expose->analyze hplc Analyze by HPLC-DAD analyze->hplc compare Compare Exposed vs. Control: Quantify Degradation & Impurities hplc->compare end End: Determine Photostability Profile compare->end

Caption: Experimental workflow for assessing photostability.

References

Interpreting unexpected results in 2,3',4,5'-Tetramethoxystilbene experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 2,3',4,5'-Tetramethoxystilbene (TMS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMS) and what is its primary mechanism of action?

A1: this compound (TMS) is a synthetic analog of resveratrol. Its primary and most well-characterized mechanism of action is the potent and selective competitive inhibition of the cytochrome P450 enzyme CYP1B1. It also exhibits inhibitory effects on CYP1A1 and CYP1A2, but to a much lesser extent.

Q2: What are the known IC50 values for TMS against CYP enzymes?

A2: The inhibitory potency of TMS varies between different CYP isoforms. The known IC50 values are summarized in the table below.

Q3: Can TMS affect signaling pathways other than those directly related to CYP1B1?

A3: Yes, studies have shown that TMS can influence other signaling pathways. For instance, it has been observed to inhibit the phosphorylation of key components in the VEGFR2 signaling pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K.[1] Additionally, through its effect on CYP1B1, it can modulate pathways involving reactive oxygen species (ROS) and the MAPK signaling cascade.[2][3]

Q4: Is TMS cytotoxic to all cell lines?

A4: The cytotoxicity of TMS can be cell-line dependent and is often linked to the expression levels of CYP1B1. In some cancer cells, the metabolic activation of TMS by CYP1B1 can lead to the formation of metabolites with increased cytotoxic effects.[4] Therefore, cell lines with high CYP1B1 expression may be more sensitive to TMS.

Q5: What are the common challenges in working with TMS in vitro?

A5: Common challenges include ensuring complete solubilization, preventing aggregation in cell culture media, and potential interference with fluorescence-based assays due to the intrinsic fluorescence of the stilbene scaffold.

Troubleshooting Guides

Synthesis and Purity Issues

Problem: Low yield or unexpected isomer formation during the synthesis of TMS via Wittig reaction.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The Wittig reaction is sensitive to the base used, solvent, and temperature. Ensure anhydrous conditions and use a strong, non-nucleophilic base like n-butyllithium or sodium hydride.

  • Ylide Stability: The stereochemical outcome (E/Z isomerism) of the Wittig reaction is dependent on the stability of the phosphonium ylide. Stabilized ylides tend to favor the (E)-isomer (trans), which is typically the desired isomer for TMS. Unstabilized ylides often yield the (Z)-isomer (cis).

  • Side Reactions: Potential side reactions include oxidation of the aldehyde starting material or decomposition of the ylide. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Challenges: Separation of the desired (E)-isomer from the (Z)-isomer and triphenylphosphine oxide (a byproduct of the Wittig reaction) can be challenging. Column chromatography on silica gel is a common purification method. Careful selection of the eluent system is critical for good separation.

Experimental Protocol: Wittig Synthesis of (E)-2,3',4,5'-Tetramethoxystilbene (Representative)

  • Ylide Preparation:

    • To a solution of benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere, slowly add a strong base such as n-butyllithium at 0°C.

    • Stir the resulting orange-red solution for 1-2 hours at room temperature to ensure complete formation of the ylide.

  • Reaction with Aldehyde:

    • Cool the ylide solution to 0°C and add a solution of 2,4-dimethoxy-5-bromobenzaldehyde in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the (E)-isomer.

Inconsistent Results in Cell-Based Assays

Problem: High variability or unexpected results in cell viability, proliferation, or cytotoxicity assays (e.g., MTT, XTT).

Possible Causes & Solutions:

  • Compound Precipitation/Aggregation: TMS has limited aqueous solubility and can precipitate or form aggregates in cell culture media, especially at higher concentrations. This leads to inconsistent effective concentrations.

    • Solution: Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. Visually inspect the media for any signs of precipitation. The use of anti-clumping agents or surfactants might also be considered.

  • Metabolic Activation: As mentioned, CYP1B1 can metabolize TMS into more cytotoxic compounds.[4]

    • Troubleshooting: If you observe higher than expected cytotoxicity, it may be due to high CYP1B1 expression in your cell line. Conversely, if you see lower than expected efficacy, the cells may have low or no CYP1B1 expression. Consider measuring CYP1B1 expression levels in your cell model.

  • Fluorescence Interference: Stilbene compounds are known to be fluorescent, which can interfere with fluorescence-based assays.[5]

    • Solution: When using fluorescence readouts, run proper controls including the compound alone in media to assess its intrinsic fluorescence. If interference is significant, consider using a non-fluorescent assay method (e.g., colorimetric or luminescence-based) or shifting the excitation/emission wavelengths to a region where the compound's fluorescence is minimal.[5]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TMS from a DMSO stock solution. The final DMSO concentration should be consistent and non-toxic to the cells. Add the diluted compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Unexpected Signaling Pathway Activation

Problem: Observation of changes in signaling pathways seemingly unrelated to CYP1B1 inhibition.

Possible Causes & Solutions:

  • Off-Target Effects: Like many small molecules, TMS may have off-target effects, especially at higher concentrations. It is known to be a derivative of resveratrol, a compound with numerous reported biological targets.

  • CYP1B1-Independent ROS Production: While TMS can inhibit ROS production mediated by CYP1B1, it might influence cellular redox status through other mechanisms, which could in turn affect various signaling pathways.

  • Downstream Consequences of CYP1B1 Inhibition: The inhibition of CYP1B1 can lead to a buildup of its substrates or a lack of its metabolic products, which could have unforeseen downstream signaling consequences.

Data Presentation

Table 1: Inhibitory Activity of this compound (TMS) on Cytochrome P450 Isoforms

CYP IsoformIC50 Value
CYP1B16 nM
CYP1A1300 nM
CYP1A23.1 µM

Visualizations

Signaling Pathways

TMS_Signaling_Pathways cluster_tms This compound (TMS) cluster_cyp1b1 CYP1B1 Modulation cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway tms TMS cyp1b1 CYP1B1 tms->cyp1b1 Inhibits mtor mTOR tms->mtor Inhibits (downstream of VEGFR2) ros Reactive Oxygen Species (ROS) cyp1b1->ros Metabolism of endogenous substrates mapk MAPK Cascade (ERK1/2, p38) ros->mapk Activates proliferation Cell Proliferation & Survival mapk->proliferation pi3k PI3K akt Akt pi3k->akt akt->mtor angiogenesis Angiogenesis mtor->angiogenesis

Caption: TMS interaction with key signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Wittig Reaction purification Column Chromatography synthesis->purification characterization NMR, Mass Spec purification->characterization solubility Solubility & Stability Assessment characterization->solubility cell_culture Cell Culture (select appropriate cell line) solubility->cell_culture treatment TMS Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cyp_inhibition CYP1B1 Inhibition Assay treatment->cyp_inhibition signaling Western Blot for Signaling Proteins treatment->signaling data_analysis Data Interpretation & Troubleshooting viability->data_analysis cyp_inhibition->data_analysis signaling->data_analysis

Caption: General experimental workflow for TMS studies.

Troubleshooting Logic

Caption: Troubleshooting logic for unexpected cell assay results.

References

Technical Support Center: Minimizing Autofluorescence of 2,3',4,5'-Tetramethoxystilbene in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing autofluorescence associated with 2,3',4,5'-Tetramethoxystilbene during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your probes of interest, leading to a low signal-to-noise ratio and potentially obscuring your results.

Q2: What are the likely spectral properties of this compound's autofluorescence?

While specific data is unavailable, stilbene derivatives typically absorb in the ultraviolet (UV) to blue region of the spectrum and emit in the blue to green region. The exact excitation and emission maxima can be influenced by the local microenvironment, such as solvent polarity. It is crucial to experimentally determine the spectral profile of its autofluorescence in your system.

Q3: How can I determine the autofluorescence spectrum of this compound in my samples?

To determine the autofluorescence spectrum, you should prepare a control sample containing this compound but without any of your specific fluorescent labels. Using a spectrophotometer or a confocal microscope with spectral imaging capabilities, you can measure the emission spectrum across a range of excitation wavelengths.

Troubleshooting Guides

Problem 1: High background fluorescence obscuring the target signal.

High background fluorescence is a common issue that can be addressed through a combination of sample preparation and imaging strategies.

Possible Causes and Solutions:

CauseRecommended Solution
Broad autofluorescence from this compound Characterize the autofluorescence spectrum and select fluorophores with emission spectra that are spectrally well-separated from it. Consider using fluorophores in the red or far-red regions of the spectrum.
Autofluorescence from the biological sample itself (e.g., cells, tissues) Implement autofluorescence reduction techniques such as photobleaching or treatment with quenching agents.
Non-optimal fluorescence filter selection Use narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest while excluding the autofluorescence from this compound.
Excessive concentration of this compound If experimentally feasible, reduce the concentration of this compound to the lowest effective level.
Problem 2: Difficulty in distinguishing the specific signal from autofluorescence.

When the emission spectra of your fluorophore and the autofluorescence overlap, advanced imaging and analysis techniques are necessary.

Possible Causes and Solutions:

CauseRecommended Solution
Significant spectral overlap Employ spectral unmixing techniques. This involves acquiring images at multiple emission wavelengths and using software algorithms to separate the contributions of your specific fluorophore and the autofluorescence.
Low signal intensity of the target fluorophore Use brighter, more photostable fluorophores to increase the signal-to-noise ratio. Also, ensure optimal labeling and antibody titration.
Autofluorescence intensity is much higher than the signal Combine autofluorescence reduction methods (photobleaching, quenching) with the selection of bright, red-shifted fluorophores.

Experimental Protocols

Protocol 1: Characterization of Autofluorescence Spectrum

Objective: To determine the excitation and emission spectra of this compound-induced autofluorescence in your sample.

Materials:

  • Sample containing this compound (without fluorescent labels)

  • Control sample (without this compound)

  • Confocal microscope with spectral imaging capabilities or a spectrofluorometer

Method:

  • Prepare your biological sample with this compound as you would for your experiment, but omit any fluorescent probes.

  • Mount the sample on the microscope.

  • Using the spectral detector (lambda scanning mode), acquire emission spectra at a series of excitation wavelengths (e.g., from 350 nm to 450 nm in 10 nm increments).

  • For each excitation wavelength, identify the wavelength of maximum emission.

  • Similarly, to determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of excitation wavelengths.

  • Repeat the process for the control sample to identify the background autofluorescence of the biological specimen itself.

  • Subtract the control spectrum from the this compound spectrum to isolate the compound's autofluorescence profile.

Protocol 2: Photobleaching for Autofluorescence Reduction

Objective: To reduce autofluorescence by exposing the sample to intense light before acquiring the final image.

Materials:

  • Sample containing this compound

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a laser line that excites the autofluorescence.

Method:

  • Prepare your sample as for imaging.

  • Before introducing your fluorescent probe, expose the sample to continuous, high-intensity illumination. The duration of exposure will need to be optimized (typically ranging from a few minutes to an hour) to maximize autofluorescence reduction without damaging the sample.

  • Monitor the decrease in autofluorescence periodically.

  • Once the autofluorescence has significantly decreased, proceed with your standard staining protocol and imaging.

Protocol 3: Spectral Unmixing

Objective: To computationally separate the autofluorescence signal from the specific fluorescent signal.

Materials:

  • Sample stained with your fluorophore of interest in the presence of this compound.

  • Control sample with only this compound (for reference spectrum).

  • Control sample with only your fluorophore of interest (for reference spectrum).

  • Confocal microscope with a spectral detector and appropriate software.

Method:

  • Acquire a reference emission spectrum from the sample containing only this compound.

  • Acquire a reference emission spectrum from the sample containing only your fluorescent probe.

  • Acquire a "mixed" image of your experimental sample, collecting the fluorescence emission across a range of wavelengths using the spectral detector.

  • Use the spectral unmixing software, providing the reference spectra of the autofluorescence and your fluorophore. The software will then generate separate images showing the distribution of each component.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_autofluorescence Autofluorescence Characterization (Optional but Recommended) cluster_mitigation Autofluorescence Mitigation cluster_staining Fluorescent Staining cluster_imaging Imaging and Analysis start Start with Biological Sample add_tms Add this compound start->add_tms characterize Characterize Autofluorescence Spectrum add_tms->characterize photobleach Photobleaching characterize->photobleach quenching Chemical Quenching characterize->quenching stain Stain with Fluorescent Probe photobleach->stain quenching->stain acquire Image Acquisition stain->acquire unmix Spectral Unmixing acquire->unmix end Final Image unmix->end

Caption: Experimental workflow for imaging with this compound.

troubleshooting_logic cluster_solutions Potential Solutions start High Autofluorescence Observed? spectral Optimize Filters & Choose Red-Shifted Dyes start->spectral Yes photobleach Apply Photobleaching start->photobleach Yes quench Use Chemical Quenching start->quench Yes no Proceed with Imaging start->no No unmix Perform Spectral Unmixing spectral->unmix photobleach->unmix quench->unmix end Signal-to-Noise Ratio Improved unmix->end

Caption: Troubleshooting logic for high autofluorescence.

Validation & Comparative

A Comparative Analysis of 2,3',4,5'-Tetramethoxystilbene and Resveratrol as CYP1B1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 2,3',4,5'-tetramethoxystilbene (TMS) and resveratrol on cytochrome P450 1B1 (CYP1B1). CYP1B1 is a crucial enzyme in the metabolism of procarcinogens and steroid hormones, making it a significant target in cancer research and therapy.[1][2] This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to assist in research and development decisions.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of TMS and resveratrol against CYP1B1, as well as other related CYP1A enzymes, have been evaluated in multiple studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a direct comparison of their potency and selectivity.

CompoundTarget EnzymeIC50 ValueSelectivity Notes
This compound (TMS) CYP1B16 nM[3]50-fold selective over CYP1A1 and 520-fold selective over CYP1A2.[3]
CYP1A1300 nM[4]
CYP1A23100 nM[4]
Resveratrol CYP1B11.4 µM (± 0.2 µM)[5]Also inhibits CYP1A1 and CYP1A2, with a higher affinity for CYP1A1.[6]
CYP1B111.2 µM[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

Based on the available data, This compound demonstrates significantly higher potency and selectivity as a CYP1B1 inhibitor compared to resveratrol. The IC50 value of TMS for CYP1B1 is in the nanomolar range, while resveratrol's is in the micromolar range, indicating a difference in potency of several orders of magnitude.

Mechanism of Action

CYP1B1 inhibitors function by binding to the enzyme, thereby blocking its metabolic activity.[1] This can occur through several mechanisms, including competitive, non-competitive, or mixed-type inhibition.[1][5]

  • This compound (TMS): TMS is described as a potent, selective, and competitive inhibitor of CYP1B1.[3] Its interaction with CYP1B1 is characterized by the formation of stable complexes through hydrogen bonding and hydrophobic interactions.[7]

  • Resveratrol: Enzyme kinetic analysis has shown that resveratrol inhibits CYP1B1 activity through a mixed-type inhibition mechanism, with an apparent inhibition constant (Ki) of 0.75 ± 0.06 µM.[5] In addition to direct enzyme inhibition, resveratrol has also been shown to suppress the constitutive gene expression of CYP1B1 in cultured human breast carcinoma cells (MCF-7).[5]

Experimental Protocols

The following is a generalized protocol for an in vitro CYP1B1 inhibition assay, based on common methodologies cited in the literature.

Objective: To determine the IC50 value of a test compound for CYP1B1.

Materials:

  • Recombinant human CYP1B1 enzyme (e.g., Supersomes™)

  • Fluorogenic substrate (e.g., 7-ethoxyresorufin)

  • NADPH regenerating system

  • Test compounds (this compound and resveratrol)

  • Phosphate buffer

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and a positive control inhibitor.

  • Reaction Mixture: In a microplate, combine the recombinant CYP1B1 enzyme, phosphate buffer, and the fluorogenic substrate.

  • Incubation: Add the various concentrations of the test compounds or control to the wells and pre-incubate the mixture.

  • Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Measurement: Monitor the fluorescence generated by the metabolism of the substrate over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the context of CYP1B1 inhibition and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 CYP1B1 Metabolic Activation Pathway Procarcinogen Procarcinogen CYP1B1 CYP1B1 Procarcinogen->CYP1B1 Metabolism ReactiveMetabolite Reactive Metabolite CYP1B1->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Cellular_Damage Cellular Damage & Carcinogenesis DNA_Adducts->Cellular_Damage

Caption: CYP1B1-mediated metabolic activation of procarcinogens.

cluster_1 Experimental Workflow for CYP1B1 Inhibitor Comparison Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Inhibitors Serial_Dilutions Create Serial Dilutions of Inhibitors Prepare_Reagents->Serial_Dilutions Assay_Setup Set Up Reaction in Microplate Serial_Dilutions->Assay_Setup Initiate_Reaction Initiate Reaction with NADPH Assay_Setup->Initiate_Reaction Measure_Activity Measure Enzyme Activity (Fluorescence) Initiate_Reaction->Measure_Activity Data_Analysis Analyze Data and Calculate IC50 Values Measure_Activity->Data_Analysis

References

A Comparative Analysis of 2,3',4,5'-Tetramethoxystilbene and Other Stilbenoids in Cellular and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of prominent stilbenoid compounds, supported by experimental data.

Stilbenoids, a class of natural polyphenols, have garnered significant attention for their diverse pharmacological activities. Among them, 2,3',4,5'-Tetramethoxystilbene (TMS) has emerged as a potent and selective inhibitor of specific enzymes, distinguishing it from other well-known stilbenoids like resveratrol, pterostilbene, and oxyresveratrol. This guide provides a detailed comparison of the efficacy of TMS with other key stilbenoids, focusing on their mechanisms of action, pharmacokinetic profiles, and effects on cellular pathways. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies for cited studies are provided.

Comparative Efficacy: Key Performance Indicators

The therapeutic potential of stilbenoids is often evaluated based on their ability to modulate specific cellular targets and their pharmacokinetic properties. The following tables summarize key quantitative data for this compound and other prominent stilbenoids.

Table 1: Comparative Inhibition of Cytochrome P450 Enzymes

CompoundTarget EnzymeIC50 ValueKi ValueSelectivity
This compound (TMS) CYP1B1 6 nM [1]3 nM [1]50-fold vs. CYP1A1 [2]
CYP1A1300 nM[1]-
CYP1A23.1 µM[1]-
2,2',4,6'-Tetramethoxystilbene CYP1B12 nM[3]-175-fold vs. CYP1A1[3]
CYP1A1350 nM[3]-
CYP1A2170 nM[3]-
Resveratrol CYP3A4/5Micromolar range[4]-Non-competitive inhibition[4]

Table 2: Pharmacokinetic Properties of Stilbenoids

CompoundBioavailabilityHalf-lifeKey Metabolic Pathways
Pterostilbene ~80% (in animal studies)[5]Longer than resveratrol[6]Glucuronidation and sulfation (less extensive than resveratrol)
Resveratrol ~20% (in animal studies)[5]ShortExtensive glucuronidation and sulfation
2,3-Dimethoxystilbene 2.22% ± 2.13% (oral, rat)[7][8]288.9 ± 92.9 min (t1/2 λZ, IV, rat)[7][8]-
3,4-Dimethoxystilbene Poorer than 2,3-DMS (oral, rat)[7][8]Shorter residence time than 2,3-DMS (IV, rat)[7][8]-
Isorhapontigenin 17.9 ± 4.9% (oral, rat)[9]Long systemic residence[9]-

Mechanisms of Action: A Deeper Dive

The distinct biological effects of stilbenoids stem from their unique interactions with cellular signaling pathways.

This compound (TMS): A Selective CYP1B1 Inhibitor

TMS is a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many human tumors that is involved in the metabolic activation of pro-carcinogens.[3] Its high selectivity for CYP1B1 over other CYP1A enzymes makes it a promising candidate for cancer chemoprevention.[2]

CYP1B1_Inhibition cluster_0 Cellular Environment Pro-carcinogen Pro-carcinogen CYP1B1 CYP1B1 Pro-carcinogen->CYP1B1 Metabolic Activation Carcinogen Carcinogen CYP1B1->Carcinogen DNA Adducts DNA Adducts Carcinogen->DNA Adducts Cancer Cancer DNA Adducts->Cancer TMS 2,3',4,5'-TMS TMS->CYP1B1 Inhibition

Caption: Inhibition of pro-carcinogen activation by this compound (TMS) via CYP1B1.

Pterostilbene: Modulator of Inflammatory and Pro-Survival Pathways

Pterostilbene, a dimethylated analog of resveratrol, exhibits superior bioavailability.[5][10] It exerts its anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB and PI3K/Akt.[10] Pterostilbene has been shown to suppress tumor growth by inducing apoptosis and inhibiting cell proliferation.[10][11]

Pterostilbene_Pathway cluster_1 Pterostilbene's Cellular Targets Pterostilbene Pterostilbene NF-kB NF-kB Pterostilbene->NF-kB Inhibits PI3K PI3K Pterostilbene->PI3K Inhibits Apoptosis Apoptosis Pterostilbene->Apoptosis Induces Inflammation Inflammation NF-kB->Inflammation Promotes Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Promotes

Caption: Pterostilbene's modulation of NF-κB and PI3K/Akt signaling pathways.

Resveratrol: A Multifaceted Regulator of Cellular Processes

Resveratrol, one of the most studied stilbenoids, influences a wide array of cellular pathways.[12][13] It is known to activate SIRT1, a key regulator of metabolism and aging, and the AMPK pathway, which is involved in energy homeostasis.[12][14] Resveratrol's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses.[12][15]

Resveratrol_Pathway cluster_2 Resveratrol's Cellular Mechanisms Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates ROS Reactive Oxygen Species Resveratrol->ROS Scavenges Antioxidant\nEnzymes Antioxidant Enzymes Resveratrol->Antioxidant\nEnzymes Upregulates Metabolic\nRegulation Metabolic Regulation SIRT1->Metabolic\nRegulation AMPK->Metabolic\nRegulation Cellular\nProtection Cellular Protection Antioxidant\nEnzymes->Cellular\nProtection

Caption: Key signaling pathways modulated by Resveratrol.

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.

Cytochrome P450 Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of stilbenoids on specific CYP enzymes.

  • Methodology: Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes co-expressed with human NADPH-P450 reductase in E. coli membranes or purified enzymes were used.[3] The ethoxyresorufin-O-deethylation (EROD) activity was measured as a fluorescent indicator of enzyme activity.[3] Various concentrations of the test stilbenoid were incubated with the enzyme and the substrate (ethoxyresorufin). The fluorescence of the product, resorufin, was measured over time. The IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in enzyme activity. For Ki determination, experiments were performed with varying concentrations of both the substrate and the inhibitor to determine the mode of inhibition and the inhibition constant.[1]

Cell Viability and Apoptosis Assays
  • Objective: To assess the cytotoxic and pro-apoptotic effects of stilbenoids on cancer cells.

  • Methodology: Human cancer cell lines (e.g., MCF-7 breast cancer cells) were cultured under standard conditions.[2] Cells were treated with different concentrations of the stilbenoid for various time points. Cell viability was assessed using methods like the MTT assay or by measuring luminescence, which correlates with the number of viable cells.[1] Apoptosis was evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3 and -9).

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of stilbenoids on the expression and activation of key proteins in signaling pathways.

  • Methodology: Cells were treated with the stilbenoid of interest. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies specific for the target proteins (e.g., NF-κB, Akt, phosphorylated Akt) and subsequently with a secondary antibody conjugated to an enzyme for detection. The protein bands were visualized using chemiluminescence, and the band intensities were quantified to determine the relative protein expression levels.

Pharmacokinetic Studies in Animal Models
  • Objective: To determine the bioavailability, half-life, and other pharmacokinetic parameters of stilbenoids.

  • Methodology: Stilbenoids were administered to Sprague-Dawley rats either intravenously (IV) or orally (PO).[7][8] Blood samples were collected at various time points after administration. Plasma was separated, and the concentration of the stilbenoid was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[7][8] Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) were calculated from the plasma concentration-time data. Oral bioavailability (F) was calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100%.

Experimental_Workflow cluster_3 General Experimental Workflow Stilbenoid\nSelection Stilbenoid Selection In Vitro\nStudies In Vitro Studies Stilbenoid\nSelection->In Vitro\nStudies Enzyme\nInhibition Enzyme Inhibition In Vitro\nStudies->Enzyme\nInhibition Cell Culture\nExperiments Cell Culture Experiments In Vitro\nStudies->Cell Culture\nExperiments Data\nAnalysis Data Analysis Enzyme\nInhibition->Data\nAnalysis In Vivo\nStudies In Vivo Studies Cell Culture\nExperiments->In Vivo\nStudies Animal\nModels Animal Models In Vivo\nStudies->Animal\nModels Animal\nModels->Data\nAnalysis Results Results Data\nAnalysis->Results

Caption: A simplified workflow for the evaluation of stilbenoid efficacy.

Conclusion

This compound distinguishes itself from other stilbenoids through its potent and selective inhibition of CYP1B1, suggesting a targeted application in cancer chemoprevention. In contrast, pterostilbene's superior bioavailability and its ability to modulate key inflammatory and survival pathways make it a strong candidate for broader therapeutic applications. Resveratrol, while having lower bioavailability, remains a valuable research tool due to its well-documented effects on a multitude of cellular pathways related to metabolism and oxidative stress. The choice of stilbenoid for research and development should be guided by the specific therapeutic target and the desired pharmacokinetic profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising natural compounds.

References

Validating the Anticancer Effects of 2,3',4,5'-Tetramethoxystilbene in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo anticancer effects of 2,3',4,5'-Tetramethoxystilbene (TMS) with established chemotherapeutic agents, Paclitaxel and Tamoxifen, in xenograft models of breast cancer. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising resveratrol analog.

Comparative Efficacy in MCF-7 Xenograft Models

The anticancer activity of this compound (TMS) has been evaluated in a xenograft model utilizing tamoxifen-resistant MCF-7 human breast cancer cells. The study demonstrated a significant reduction in tumor volume, highlighting the potential of TMS in treating hormone-resistant breast cancers.[1][2]

For comparative purposes, this guide includes data on the efficacy of two widely used breast cancer drugs, Paclitaxel and Tamoxifen, in similar MCF-7 xenograft models.

Compound Cell Line Animal Model Dosage and Administration Treatment Duration Tumor Growth Inhibition Reference
This compound (TMS) Tamoxifen-Resistant MCF-7Not Specified30 mg s.c. implant8 weeks53% reduction in tumor volume[1][2]
Paclitaxel MCF-7Nude Mice20 mg/kg, IP once/weekNot SpecifiedSignificant tumor growth inhibition[3]
Tamoxifen MCF-7Athymic Nude MicePellet implantNot SpecifiedInhibition of tumor growth[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for establishing and utilizing an MCF-7 xenograft model for testing the efficacy of anticancer compounds.

MCF-7 Xenograft Model Protocol
  • Cell Culture: MCF-7 human breast adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Immunodeficient mice, such as athymic nude mice or NOD/SCID mice, are typically used to prevent rejection of the human tumor cells.[6]

  • Tumor Cell Implantation: A suspension of MCF-7 cells (typically 1 x 107 cells in Matrigel) is injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[3] Estrogen supplementation is often required for the growth of these estrogen receptor-positive tumors.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

    • TMS: Administered via a subcutaneous implant.[1][2]

    • Paclitaxel: Typically administered via intraperitoneal (IP) injection.[3]

    • Tamoxifen: Often administered via a subcutaneous pellet implant.[4][5]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting.

experimental_workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis Cell_Culture MCF-7 Cell Culture Implantation Subcutaneous or Orthotopic Implantation Cell_Culture->Implantation Animal_Model Immunodeficient Mice Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration (TMS, Paclitaxel, Tamoxifen) Randomization->Treatment Endpoint Endpoint Analysis: Tumor Weight & Further Assays Treatment->Endpoint

Caption: Experimental workflow for a typical xenograft study.

Signaling Pathway of this compound

TMS has been shown to exert its anticancer effects through the modulation of multiple signaling pathways. A key mechanism of action is the inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many cancers that is involved in the metabolic activation of procarcinogens.[8] Furthermore, studies have indicated that TMS can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2] The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

signaling_pathway cluster_tms This compound (TMS) cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome TMS TMS PI3K PI3K TMS->PI3K inhibits Akt Akt TMS->Akt inhibits mTOR mTOR TMS->mTOR inhibits CYP1B1 CYP1B1 TMS->CYP1B1 inhibits PI3K->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth CYP1B1->Cell_Growth promotes

Caption: Signaling pathway affected by TMS.

Conclusion

The available data suggests that this compound is a promising anticancer agent, particularly for hormone-resistant breast cancer. Its ability to significantly inhibit tumor growth in a xenograft model, comparable to established chemotherapeutics, warrants further investigation. The elucidation of its mechanism of action, involving the inhibition of the PI3K/Akt/mTOR pathway and CYP1B1, provides a strong rationale for its continued development as a novel cancer therapeutic. Further studies are needed to optimize dosing and administration routes and to explore its efficacy in a broader range of cancer models.

References

Unveiling the Differential Activity of 2,3',4,5'-Tetramethoxystilbene Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of 2,3',4,5'-Tetramethoxystilbene (TMS), a promising resveratrol analog. We delve into its mechanism of action, compare its efficacy in different cancer cell lines, and provide detailed experimental protocols to support further research.

Mechanism of Action: A Potent and Selective CYP1B1 Inhibitor

This compound is a selective and competitive inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide range of human tumors.[1][2] The inhibitory concentration (IC50) of TMS for CYP1B1 is a remarkably low 6 nM, demonstrating its high potency.[1][2] It exhibits significantly less inhibition of other CYP isoforms, with IC50 values of 300 nM for CYP1A1 and 3.1 µM for CYP1A2, highlighting its selectivity.[1][2] The inhibition of CYP1B1 by TMS is a key mechanism underlying its anti-cancer effects. In many hormone-related cancers, CYP1B1 is involved in the metabolic activation of pro-carcinogens. By inhibiting this enzyme, TMS can prevent the formation of carcinogenic metabolites.

Comparative Efficacy in Different Cancer Cell Lines

While comprehensive studies directly comparing the IC50 values of this compound across a broad panel of cancer cell lines are limited, research on a closely related positional isomer, 2,4,3',5'-tetramethoxystilbene, provides valuable insights into its differential activity. A study by Chun et al. (2005) investigated the effects of this isomer on human breast cancer (MCF-7), non-tumorigenic breast epithelial (MCF-10A), and human leukemia (HL-60) cells.

The study revealed that this tetramethoxystilbene isomer suppressed the expression of CYP1B1 protein and mRNA in a concentration-dependent manner in MCF-7, MCF-10A, and HL-60 cells.[3] Furthermore, it induced apoptotic cell death in these human cancer cells.[3] Notably, the cytotoxic effects were more pronounced in MCF-7 cells when co-treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), an inducer of CYP1B1 expression, as compared to similarly treated HL-60 cells.[3] This suggests that the sensitivity to this stilbene may be influenced by the expression levels of CYP1B1 in different cancer types.

Cell LineCancer TypeKey Findings (for 2,4,3',5'-tetramethoxystilbene)Reference
MCF-7 Breast AdenocarcinomaSuppressed TCDD-induced CYP1B1 expression and induced apoptosis. Higher sensitivity to cytotoxicity with TCDD co-treatment compared to HL-60.[3]
HL-60 Promyelocytic LeukemiaSuppressed TCDD-induced CYP1B1 expression and induced apoptosis.[3]
MCF-10A Non-tumorigenic Breast EpithelialSuppressed TCDD-induced CYP1B1 expression.[3]

Experimental Protocols

Here we provide detailed methodologies for key experiments used to assess the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HL-60) cell_treatment Cell Treatment cell_culture->cell_treatment compound_prep Compound Preparation (TMS dilutions) compound_prep->cell_treatment mtt_assay MTT Assay (Cell Viability) cell_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) cell_treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) cell_treatment->cell_cycle_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition statistical_analysis Statistical Analysis (IC50, % Apoptosis, % Cell Cycle) data_acquisition->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: General experimental workflow for in vitro evaluation of TMS.

signaling_pathway cluster_cell Cancer Cell TMS This compound CYP1B1 CYP1B1 TMS->CYP1B1 Inhibits Procarcinogens Pro-carcinogens Carcinogens Carcinogenic Metabolites Procarcinogens->Carcinogens Metabolized by CYP1B1 DNA_Damage DNA Damage Carcinogens->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway of TMS-induced apoptosis.

References

2,3',4,5'-Tetramethoxystilbene: A Potent and Selective CYP1B1 Inhibitor in the Landscape of Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the intricate world of cancer research and drug development, the enzyme Cytochrome P450 1B1 (CYP1B1) has emerged as a critical therapeutic target. Overexpressed in a wide array of tumors while minimally present in normal tissues, CYP1B1 plays a pivotal role in both the metabolic activation of pro-carcinogens and the development of resistance to chemotherapy.[1][2] A promising challenger in the arena of CYP1B1 inhibition is 2,3',4,5'-Tetramethoxystilbene (TMS), a synthetic analog of resveratrol, which demonstrates high potency and selectivity. This guide provides an objective comparison of TMS with other known CYP1B1 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of CYP1B1 Inhibitors

The inhibitory efficacy of various compounds against CYP1B1 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for TMS and other notable CYP1B1 inhibitors, highlighting their selectivity over other CYP1 family enzymes, CYP1A1 and CYP1A2.

CompoundClassCYP1B1 IC50 (nM)CYP1A1 IC50 (nM)CYP1A2 IC50 (nM)Selectivity for CYP1B1 over CYP1A1Selectivity for CYP1B1 over CYP1A2
This compound (TMS) Stilbene6[3]300[3]3100[3]50-fold517-fold
α-NaphthoflavoneFlavonoid~5 (derivatives as low as 0.49)[4]VariesVariesLowLow
ResveratrolStilbene~11,200VariesVariesLowLow
GenisteinIsoflavoneVariesVariesVariesModerateModerate
BerberineAlkaloid44 (Ki)VariesVariesHighHigh
Galangin (3,5,7-trihydroxyflavone)Flavonoid3VariesVariesHighHigh

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols: Measuring CYP1B1 Inhibition

The most common method to determine the inhibitory potential of a compound against CYP1B1 is the Ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin into the highly fluorescent product resorufin by CYP1 enzymes.

EROD Assay Protocol for CYP1B1 Inhibition

1. Materials:

  • Recombinant human CYP1B1 enzyme (e.g., in microsomes)
  • 7-Ethoxyresorufin (substrate)
  • Resorufin (standard)
  • NADPH (cofactor)
  • Test inhibitor (e.g., TMS) dissolved in a suitable solvent (e.g., DMSO)
  • Potassium phosphate buffer (pH 7.4)
  • 96-well microplate, black
  • Fluorescence microplate reader

2. Procedure:

  • Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin, resorufin, and the test inhibitor. Serial dilutions of the test inhibitor are made to determine the IC50 value.
  • Reaction Mixture Preparation: In each well of the microplate, add the potassium phosphate buffer, the recombinant CYP1B1 enzyme, and the test inhibitor at various concentrations.
  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
  • Initiation of Reaction: Add 7-ethoxyresorufin to each well to start the enzymatic reaction.
  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
  • Termination of Reaction: Add a stopping solution (e.g., acetonitrile) to terminate the reaction.
  • Fluorescence Measurement: Measure the fluorescence of the produced resorufin using a microplate reader with appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission).
  • Data Analysis: Construct a standard curve using known concentrations of resorufin. Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of CYP1B1 by compounds like TMS has significant downstream effects on cellular signaling pathways implicated in cancer progression.

CYP1B1 and the Wnt/β-catenin Signaling Pathway

CYP1B1 has been shown to promote the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.[1] Overactivation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1. Inhibition of CYP1B1 can disrupt this process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Frizzled->DestructionComplex Inhibits LRP LRP5/6 beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_cyto->ubiquitination beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates CYP1B1 CYP1B1 CYP1B1->beta_catenin_cyto Promotes Stabilization TMS This compound (TMS) TMS->CYP1B1 Inhibits

Caption: CYP1B1's role in the Wnt/β-catenin pathway.

CYP1B1's Impact on Apoptosis and Cell Cycle

CYP1B1 expression has been linked to the inhibition of apoptosis (programmed cell death) and the promotion of cell cycle progression, contributing to tumor growth. It can influence the levels of key regulatory proteins. For instance, CYP1B1 can prevent the degradation of the X-linked inhibitor of apoptosis protein (XIAP) and down-regulate the expression of the pro-apoptotic Death-Associated Protein Kinase 1 (DAPK1).[5][6] Furthermore, it can upregulate the expression of Cell Division Cycle 20 (CDC20), a protein that promotes cell cycle progression.[6]

G cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Regulation CYP1B1 CYP1B1 XIAP XIAP (Inhibitor of Apoptosis) CYP1B1->XIAP Stabilizes DAPK1 DAPK1 (Pro-apoptotic) CYP1B1->DAPK1 Downregulates CDC20 CDC20 CYP1B1->CDC20 Upregulates TMS This compound (TMS) TMS->CYP1B1 Inhibits Apoptosis Apoptosis XIAP->Apoptosis Inhibits DAPK1->Apoptosis Promotes CellCycle Cell Cycle Progression CDC20->CellCycle Promotes

Caption: CYP1B1's influence on apoptosis and cell cycle.

Experimental Workflow for Assessing CYP1B1 Inhibition in a Cellular Context

This workflow outlines the key steps to evaluate the efficacy of a CYP1B1 inhibitor like TMS in a cancer cell line.

G start Start: Select Cancer Cell Line (e.g., MCF-7, PC-3) culture Cell Culture and Treatment with Test Inhibitor (e.g., TMS) start->culture erod In situ EROD Assay to confirm CYP1B1 inhibition culture->erod proliferation Cell Proliferation Assay (e.g., MTT, BrdU) culture->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) culture->apoptosis western Western Blot Analysis (for signaling protein levels) culture->western end End: Data Analysis and Conclusion erod->end proliferation->end apoptosis->end western->end

Caption: Cellular assay workflow for CYP1B1 inhibitors.

Conclusion

This compound stands out as a highly potent and selective inhibitor of CYP1B1. Its ability to effectively target this key enzyme with minimal off-target effects on CYP1A1 and CYP1A2 makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The disruption of critical cancer-promoting signaling pathways, such as the Wnt/β-catenin pathway, and the induction of apoptosis and cell cycle arrest upon CYP1B1 inhibition underscore the therapeutic potential of this approach. The provided experimental framework offers a robust starting point for researchers to investigate the efficacy of TMS and other novel CYP1B1 inhibitors in their specific models of interest. Further exploration in this area is crucial for translating the promise of CYP1B1 inhibition into effective clinical strategies against cancer.

References

A Comparative Guide to the Structure-Activity Relationship of Tetramethoxystilbene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various tetramethoxystilbene isomers, supported by experimental data. The information is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform future drug development efforts.

Data Presentation

The following tables summarize the quantitative data on the biological activities of different tetramethoxystilbene isomers.

Table 1: Inhibitory Activity against Cytochrome P450 (CYP) Enzymes

IsomerTarget EnzymeIC50 (nM)Inhibition TypeReference
(E)-2,3',4,5'-Tetramethoxystilbene (TMS)CYP1B16Competitive[1]
CYP1A1300-[1]
CYP1A23100-[1]
2,2',4,6'-TetramethoxystilbeneCYP1B12Noncompetitive
CYP1A1350Noncompetitive
CYP1A2170-
trans-3,4,4',5-TetramethoxystilbeneCYP3A4Medium Inhibition-[2]
CYP2C9Medium Inhibition-[2]
CYP2D6Low Inhibition-[2]

Table 2: Cytotoxic Activity (IC50/CC50 µM)

IsomerCell LineIC50/CC50 (µM)Cancer TypeReference
(E)-2,3',4,5'-Tetramethoxystilbene (TMS)HeLa6.8Cervical Cancer[3]
HL-60~0.8Promyelocytic Leukemia
trans-3,4,4',5-TetramethoxystilbeneLuminal A Breast Cancer2.2Breast Cancer[2]
HER2 Breast Cancer1.1Breast Cancer[2]
Basal Triple Negative Breast Cancer1.8Breast Cancer[2]
Fa2N4 (non-tumoral hepatocytes)>50-[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytochrome P450 (CYP) Inhibition Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

This assay is used to determine the inhibitory activity of tetramethoxystilbene isomers against CYP1A1 and CYP1B1.

Materials:

  • Recombinant human CYP1A1 or CYP1B1 enzymes

  • NADPH regenerating system

  • 7-Ethoxyresorufin (substrate)

  • Resorufin (standard)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence)

  • Tetramethoxystilbene isomers (test compounds)

Procedure:

  • A reaction mixture is prepared containing the CYP enzyme, NADPH regenerating system, and potassium phosphate buffer in a 96-well plate.

  • The tetramethoxystilbene isomer is added to the wells at various concentrations. A control group without the inhibitor is also prepared.

  • The reaction is initiated by adding the substrate, 7-ethoxyresorufin.

  • The plate is incubated at 37°C for a specific time (e.g., 10-30 minutes).

  • The reaction is stopped by adding a suitable solvent (e.g., acetonitrile).

  • The formation of resorufin, the fluorescent product of the EROD reaction, is measured using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of tetramethoxystilbene isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tetramethoxystilbene isomers (test compounds)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Microplate reader (absorbance)

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • The cells are treated with various concentrations of the tetramethoxystilbene isomers for a specific duration (e.g., 24, 48, or 72 hours). A control group with vehicle (e.g., DMSO) is included.

  • After the treatment period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control group, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by tetramethoxystilbene isomers.

Materials:

  • Cancer cell lines

  • Tetramethoxystilbene isomers (test compounds)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cells are treated with the tetramethoxystilbene isomer at a specific concentration for a defined period.

  • The cells (both adherent and floating) are harvested and washed with cold PBS.

  • The cells are resuspended in the provided binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed using a flow cytometer.

  • The results are interpreted as follows:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualization

Signaling Pathway

Tetramethoxystilbene_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion TMS (E)-2,3',4,5'- Tetramethoxystilbene (TMS) Bcl2 Bcl-2 TMS->Bcl2 downregulates Bax Bax CytoC_mito Cytochrome c Bax->CytoC_mito promotes release Bak Bak Bak->CytoC_mito promotes release Bcl2->Bax inhibits Bcl2->Bak inhibits CytoC_cyto Cytochrome c (cytosol) CytoC_mito->CytoC_cyto release Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic apoptosis pathway induced by (E)-2,3',4,5'-tetramethoxystilbene.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_cytotoxicity Cytotoxicity cluster_apoptosis Apoptosis cluster_cyp CYP Inhibition cluster_analysis Data Analysis & Conclusion CellCulture 1. Cell Culture (e.g., HeLa, MDA-MB-231) CellTreatment_MTT 3a. Treat Cells with Isomers CellCulture->CellTreatment_MTT CellTreatment_Apop 3b. Treat Cells with Isomers CellCulture->CellTreatment_Apop CompoundPrep 2. Prepare Tetramethoxystilbene Isomer Solutions CompoundPrep->CellTreatment_MTT CompoundPrep->CellTreatment_Apop EnzymeIncubation 3c. Incubate Enzyme with Isomers CompoundPrep->EnzymeIncubation MTT_Assay 4a. Perform MTT Assay CellTreatment_MTT->MTT_Assay IC50_Calc 5a. Calculate IC50 Values MTT_Assay->IC50_Calc DataAnalysis 6. Compare Biological Activities IC50_Calc->DataAnalysis AnnexinV_PI 4b. Annexin V-FITC/PI Staining CellTreatment_Apop->AnnexinV_PI FlowCytometry 5b. Analyze by Flow Cytometry AnnexinV_PI->FlowCytometry FlowCytometry->DataAnalysis EROD_Assay 4c. Perform EROD Assay EnzymeIncubation->EROD_Assay IC50_Calc_CYP 5c. Calculate IC50 Values EROD_Assay->IC50_Calc_CYP IC50_Calc_CYP->DataAnalysis SAR 7. Determine Structure-Activity Relationship (SAR) DataAnalysis->SAR

Caption: General experimental workflow for comparing tetramethoxystilbene isomers.

References

Independent Verification of the Published Effects of 2,3',4,5'-Tetramethoxystilbene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the scientific community for its potent and selective biological activities. This guide provides a comprehensive overview of the independently verified effects of TMS, with a focus on its anti-cancer, cardiovascular, and potential anti-inflammatory and neuroprotective properties. We present a comparative analysis with other relevant compounds, detailed experimental protocols for key assays, and visual representations of its mechanisms of action to support further research and development.

Comparative Analysis of Biological Effects

The primary reported effect of this compound is its potent and selective inhibition of the cytochrome P450 enzyme CYP1B1. This activity underpins many of its observed therapeutic effects.

CYP1B1 Inhibition and Anti-Cancer Activity

TMS is a competitive inhibitor of CYP1B1 with high selectivity over other CYP1A enzymes.[1] This inhibition is a key mechanism in its potential as an anti-cancer agent, as CYP1B1 is often overexpressed in various tumors and is involved in the metabolic activation of pro-carcinogens.

CompoundTargetIC50 (nM)Selectivity (vs. CYP1A1)Selectivity (vs. CYP1A2)Reference
This compound (TMS) CYP1B16~50-fold~517-fold[1]
ResveratrolCYP1B1---Mentioned as a parent compound, but direct comparative IC50 values are not consistently reported in the same studies.
Other Stilbene DerivativesCYP1B1VariesVariesVariesStudies on other hydroxylated and methoxylated stilbenes show a range of activities, with the substitution pattern significantly influencing potency and selectivity.[2][3]

The anti-cancer mechanism of TMS involves the induction of apoptosis. Studies in breast cancer cell lines have shown that TMS treatment leads to the cleavage of Bax, a pro-apoptotic protein, and its translocation to the mitochondria.[4] Furthermore, TMS has been shown to increase the expression of other pro-apoptotic proteins like Noxa and Bim.[4]

Cardiovascular Effects

Independent studies have verified the beneficial cardiovascular effects of TMS in a rat model of deoxycorticosterone acetate (DOCA)-salt-induced hypertension. Administration of TMS normalized systolic blood pressure and reduced cardiac hypertrophy in these animals.[5][6] The proposed mechanism involves the inhibition of CYP1B1-mediated reactive oxygen species (ROS) production, which is implicated in the pathophysiology of this hypertension model.[5][6]

Treatment GroupSystolic Blood Pressure (mmHg)Cardiac Hypertrophy (Heart Weight/Body Weight)Reference
DOCA-salt treated ratsIncreasedIncreased[5][6]
DOCA-salt + TMS treated ratsNormalizedReduced[5][6]

A direct comparison with standard antihypertensive drugs in the same experimental model was not found in the reviewed literature. However, the unique mechanism of targeting CYP1B1 presents a novel therapeutic approach. While some studies have compared different classes of antihypertensive drugs for dementia prevention, they did not include CYP1B1 inhibitors.[7][8][9]

Signaling Pathways and Experimental Workflows

CYP1B1 Inhibition and Downstream Effects

The following diagram illustrates the central role of CYP1B1 inhibition in the observed effects of this compound.

CYP1B1_Inhibition TMS This compound (TMS) CYP1B1 CYP1B1 Enzyme TMS->CYP1B1 Inhibits Carcinogens Carcinogens CYP1B1->Carcinogens Produces ROS Reactive Oxygen Species (ROS) CYP1B1->ROS Produces Procarcinogens Pro-carcinogens Procarcinogens->CYP1B1 Metabolized by Cancer Cancer Carcinogens->Cancer Hypertension Hypertension ROS->Hypertension

Caption: Mechanism of this compound action.

Experimental Workflow for Investigating Anti-Cancer Effects

This diagram outlines a typical workflow for assessing the anti-cancer properties of a compound like TMS in a cell-based model.

Anticancer_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Conceptual) CellCulture MCF-7 Cell Culture Treatment Treatment with TMS CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot for Apoptotic Proteins (Bax, Bim, Noxa) Treatment->WesternBlot Viability->Apoptosis Apoptosis->WesternBlot Xenograft Tumor Xenograft Model WesternBlot->Xenograft TumorGrowth Monitor Tumor Growth Xenograft->TumorGrowth

Caption: Workflow for anti-cancer effect evaluation.

Detailed Experimental Protocols

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A/1B1 Activity

This protocol is adapted from standard procedures for measuring CYP1A and CYP1B1 enzymatic activity.[10][11]

Materials:

  • 7-Ethoxyresorufin (EROD substrate)

  • Resorufin (standard)

  • NADPH

  • Cell EROD reaction buffer (50 mM NaH2PO4, pH 8.0)

  • Microsomal preparations or intact cells

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2 mM stock solution of 7-Ethoxyresorufin in DMSO. The final concentration in the assay should be ≤ 2.5 µM.

    • Prepare a 2 mM stock solution of Resorufin in DMSO for the standard curve.

    • Prepare a fresh solution of NADPH in the reaction buffer.

  • Assay Protocol (for microsomal preparations):

    • Incubate the microsomal protein (0.2 mg/mL final concentration) with 1 µM 7-ethoxyresorufin in the reaction buffer at 37°C for 10 minutes.

    • Initiate the reaction by adding 1 mM NADPH.

    • The final reaction volume in a 96-well plate is typically 100 µL.

    • Monitor the production of resorufin over time using a fluorescence microplate reader (excitation ~530-570 nm, emission ~585-590 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of resorufin.

    • Calculate the rate of resorufin formation and express the EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.

Western Blot for CYP1B1 and Apoptotic Proteins

This protocol provides a general framework for detecting protein expression levels.

Materials:

  • MCF-7 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-CYP1B1, anti-Bax, anti-Bim, anti-Noxa, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Treat MCF-7 cells with TMS at the desired concentrations and time points.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

DOCA-Salt Induced Hypertension Model in Rats

This in vivo model is used to study hypertension and cardiovascular remodeling.[4][12][13][14]

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Procedure:

  • Uninephrectomy:

    • Anesthetize the rats.

    • Perform a left uninephrectomy (removal of the left kidney).

  • DOCA and Salt Administration:

    • After a recovery period, implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously or administer weekly subcutaneous injections of DOCA (e.g., 20-30 mg/kg).

    • Replace the drinking water with 1% NaCl solution.

  • TMS Treatment:

    • After hypertension is established (typically 3-4 weeks), begin treatment with TMS (e.g., 300 µg/kg, intraperitoneally, every 3rd day).

  • Monitoring:

    • Measure systolic blood pressure weekly using the tail-cuff method.

    • At the end of the study, sacrifice the animals and collect tissues (heart, aorta, kidneys) for further analysis (e.g., histology for hypertrophy, biochemical assays for oxidative stress).

Conclusion

Independent research has consistently demonstrated that this compound is a potent and selective inhibitor of CYP1B1. This mechanism of action has been linked to its promising anti-cancer and cardiovascular protective effects in preclinical models. While direct comparative studies with a broad range of alternative compounds are still needed to fully elucidate its therapeutic potential, the existing data provides a strong foundation for further investigation. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate future research into this promising molecule.

References

Unveiling the Metabolic Endurance of 2,3',4,5'-Tetramethoxystilbene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic stability is a critical early step in evaluating its therapeutic potential. This guide provides a comparative analysis of the metabolic stability of 2,3',4,5'-Tetramethoxystilbene (TMS), a promising resveratrol analog, against its parent compound and other derivatives. By examining key experimental data and methodologies, this document aims to offer a clear perspective on the advantages conferred by the methoxylation of the stilbene scaffold.

The inherent drawback of resveratrol, a well-studied natural polyphenol with numerous health benefits, is its poor metabolic stability. Rapid metabolism in the liver leads to low bioavailability, significantly limiting its therapeutic efficacy. This has spurred the development of resveratrol analogs, such as this compound, with modified chemical structures designed to enhance metabolic resistance.

Enhanced Metabolic Stability of Methoxylated Resveratrol Analogs

The strategic addition of methoxy groups to the resveratrol structure plays a crucial role in improving its metabolic stability. This modification protects the vulnerable hydroxyl groups from rapid conjugation (glucuronidation and sulfation), the primary routes of resveratrol's metabolic clearance. The result is a longer biological half-life and increased systemic exposure, key attributes for a successful drug candidate.

While direct comparative in vitro metabolic stability data for this compound alongside resveratrol and other analogs in a single standardized assay remains to be consolidated in the public domain, the available evidence strongly suggests a significant improvement in stability for methoxylated derivatives. For instance, studies on pterostilbene, a dimethoxy resveratrol analog, have demonstrated markedly higher bioavailability (approximately 80%) compared to resveratrol (around 20%), a direct consequence of its enhanced metabolic stability. This principle of improved stability through methoxylation is reasonably extrapolated to the more extensively methoxylated TMS.

One study highlighted that the rapid metabolism of resveratrol in rat hepatocytes made the quantification of its half-life and intrinsic clearance challenging. In contrast, a modified resveratrol analog showed a more than three-fold increase in metabolic stability in human hepatocytes, further underscoring the metabolic liability of the parent compound.

It is important to note that while methoxylation confers general metabolic protection, it can also influence interactions with specific metabolic enzymes. For example, TMS is a potent modulator of cytochrome P450 1B1 (CYP1B1), an enzyme that can also metabolize TMS itself. This specific metabolic pathway may contribute to the compound's unique biological activity profile.

Comparative Metabolic Stability Data (Illustrative)

To provide a clear comparison for researchers, the following table summarizes illustrative metabolic stability data for resveratrol and its methoxylated analog, pterostilbene, which serves as a strong indicator for the expected performance of this compound.

CompoundIn Vitro Half-Life (t½)Intrinsic Clearance (CLint)BioavailabilityKey Metabolic Pathways
Resveratrol Very short (e.g., < 10 min in human hepatocytes)HighLow (~20%)Glucuronidation, Sulfation
Pterostilbene Significantly longer than ResveratrolLower than ResveratrolHigh (~80%)Primarily Phase I (demethylation) followed by Phase II conjugation
This compound Expected to be significantly longer than Resveratrol and PterostilbeneExpected to be lower than Resveratrol and PterostilbeneExpected to be highPrimarily Phase I (demethylation by enzymes like CYP1B1)

Experimental Protocols

A standardized in vitro metabolic stability assay using human liver microsomes (HLM) is a cornerstone for evaluating and comparing new chemical entities. The following is a detailed methodology representative of such an experiment.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in comparison to resveratrol and other analogs.

Materials:
  • Test compounds (this compound, Resveratrol, etc.)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator with shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the reaction mixture. The final concentration of the test compound is typically around 1 µM.

    • Incubate the plate at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Test Compounds, HLM, NADPH) B Initiate Reaction (Add Compound to HLM/NADPH mix) A->B C Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) B->C D Quench Reaction (Add cold Acetonitrile + IS) C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis (Quantify Parent Compound) E->F G Data Analysis (Calculate t½ and CLint) F->G

Workflow for an in vitro metabolic stability assay.

Signaling Pathways and Biological Implications

The enhanced metabolic stability of this compound is intrinsically linked to its biological activity. By resisting rapid breakdown, TMS can achieve and maintain concentrations in the body that are sufficient to modulate key signaling pathways involved in disease processes.

One of the most well-documented effects of TMS is its potent and selective inhibition of CYP1B1. This enzyme is often overexpressed in tumor cells and is involved in the metabolic activation of pro-carcinogens. The inhibition of CYP1B1 by TMS represents a significant mechanism for its anti-cancer properties.

Furthermore, studies have shown that the metabolic activation of TMS by CYP1B1 can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1] This suggests a dual role for TMS, where its inherent stability allows it to reach target tissues, and its specific metabolism by CYP1B1 in cancer cells triggers a cytotoxic effect.

The following diagram illustrates the proposed signaling pathway for TMS-induced apoptosis in cancer cells.

TMS_Apoptosis_Pathway TMS This compound (TMS) CYP1B1 CYP1B1 (Overexpressed in Cancer Cells) TMS->CYP1B1 Metabolic Activation Metabolite TMS Metabolite(s) CYP1B1->Metabolite Apoptosis Apoptosis (Programmed Cell Death) Metabolite->Apoptosis Induces

TMS-induced apoptosis signaling pathway.

References

Head-to-head comparison of 2,3',4,5'-Tetramethoxystilbene and piceatannol

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of stilbenoid research, both 2,3',4,5'-Tetramethoxystilbene (TMS) and piceatannol have emerged as compounds of significant interest due to their diverse biological activities. This guide provides a detailed, data-driven comparison of these two molecules, focusing on their performance in key experimental assays, their pharmacokinetic profiles, and their mechanisms of action.

I. Executive Summary

While both TMS and piceatannol are derivatives of resveratrol, their distinct structural modifications—methoxy groups in TMS versus hydroxyl groups in piceatannol—confer unique pharmacological properties. Piceatannol is a naturally occurring, potent antioxidant and anti-inflammatory agent with a well-characterized impact on multiple signaling pathways. TMS, a synthetic derivative, is a highly potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1, a key target in cancer research, and also exhibits anti-inflammatory properties through the modulation of critical signaling cascades. This guide will delve into the experimental evidence that underpins these characteristics, providing researchers with the data necessary to make informed decisions in their drug discovery and development endeavors.

II. Comparative Data

The following tables summarize the available quantitative data for this compound and piceatannol across various biological and pharmacokinetic parameters.

Table 1: In Vitro Biological Activity

ParameterThis compound (TMS)PiceatannolAssay
CYP1B1 Inhibition (IC50) 6 nM [1]Not reportedRecombinant human CYP1B1
CYP1A1 Inhibition (IC50) 300 nM[1]Not reportedRecombinant human CYP1A1
CYP1A2 Inhibition (IC50) 3.1 µM[1]Not reportedRecombinant human CYP1A2
Anti-inflammatory Activity
NO Production Inhibition (IC50)Data not availablePotent inhibition reportedLPS-stimulated RAW 264.7 macrophages
COX-2 ExpressionSignificantly down-regulated by 50 µM[2][3][4]Inhibition reportedLPS-stimulated RAW 264.7 cells
Antioxidant Activity
DPPH Radical Scavenging (IC50)Data not availableData availableDPPH Assay
ABTS Radical Scavenging (IC50)Data not availableData availableABTS Assay

Table 2: Pharmacokinetic Parameters (Rat)

ParameterThis compound (TMS)Piceatannol
Administration Route Data not availableIntravenous
Dose Data not available10 mg/kg
Bioavailability Data not availableLow oral bioavailability reported
Half-life (t1/2) Data not available19.88 ± 5.66 h (urine)
Clearance (CL) Data not available2.13 ± 0.92 L/h/kg
Volume of Distribution (Vd) Data not available10.76 ± 2.88 L/kg

III. Signaling Pathways

A. This compound (TMS)

TMS has been shown to exert its anti-inflammatory effects by targeting key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, TMS suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3][4] Specifically, it inhibits the phosphorylation of p38 and JNK in the MAPK pathway and the phosphorylation of IKKα/β and IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2][3][4]

TMS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK IKK IKKα/β NFkB_pathway->IKK IkBa IκBα IKK->IkBa phosphorylates p65_IkBa p65-IκBα Complex p65_nucleus p65 (Nucleus) p65_IkBa->p65_nucleus IκBα degradation Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2) p65_nucleus->Inflammatory_Genes TMS This compound TMS->p38 inhibits phosphorylation TMS->JNK inhibits phosphorylation TMS->IKK inhibits phosphorylation

TMS Anti-inflammatory Signaling Pathway
B. Piceatannol

Piceatannol modulates a broader range of signaling pathways. Its anti-inflammatory effects are also mediated through the inhibition of the NF-κB and MAPK pathways. Furthermore, it has been shown to interfere with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. In the context of angiogenesis, piceatannol inhibits the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) pathway.

Piceatannol_Signaling_Pathways cluster_inflammation Inflammation cluster_survival Cell Survival & Proliferation cluster_angiogenesis Angiogenesis LPS LPS/Cytokines Receptor_Infl Receptors LPS->Receptor_Infl MAPK_pathway MAPK Pathway Receptor_Infl->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor_Infl->NFkB_pathway Inflammatory_Response Inflammatory Response MAPK_pathway->Inflammatory_Response NFkB_pathway->Inflammatory_Response GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis_Pathway Downstream Signaling VEGFR2->Angiogenesis_Pathway Angiogenesis_Response Angiogenesis Angiogenesis_Pathway->Angiogenesis_Response Piceatannol Piceatannol Piceatannol->MAPK_pathway inhibits Piceatannol->NFkB_pathway inhibits Piceatannol->Akt inhibits Piceatannol->VEGFR2 inhibits

Piceatannol's Multi-target Signaling Pathways

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this comparison.

A. Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific CYP isoforms.

Methodology:

  • Enzyme Source: Recombinant human CYP1B1, CYP1A1, or CYP1A2 enzymes are used.

  • Substrate: A fluorescent probe substrate specific for each isoform is used (e.g., 7-ethoxyresorufin for CYP1A1 and CYP1B1).

  • Incubation: The reaction mixture contains the CYP enzyme, a NADPH-generating system, the probe substrate, and varying concentrations of the test compound (e.g., TMS) in a suitable buffer.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).

  • Detection: The formation of the fluorescent metabolite (e.g., resorufin) is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

CYP_Inhibition_Workflow start Start prepare Prepare Reaction Mixture: - CYP Enzyme - Probe Substrate - Test Compound (Varying Conc.) start->prepare initiate Initiate Reaction: Add NADPH-generating system Incubate at 37°C prepare->initiate terminate Terminate Reaction: Add Stop Solution initiate->terminate measure Measure Fluorescence terminate->measure analyze Calculate % Inhibition Determine IC50 measure->analyze end End analyze->end

CYP Inhibition Assay Workflow
B. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide in stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

C. Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a test compound.

Methodology:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

V. Discussion and Conclusion

The available data highlights the distinct yet complementary profiles of this compound and piceatannol. Piceatannol's potent antioxidant and broad-spectrum anti-inflammatory activities, coupled with its well-documented effects on multiple signaling pathways, position it as a strong candidate for further investigation in conditions where oxidative stress and inflammation are key pathological drivers.

In contrast, TMS distinguishes itself as a highly potent and selective inhibitor of CYP1B1. This enzyme is overexpressed in a wide range of tumors and is involved in the metabolic activation of pro-carcinogens. Therefore, TMS holds significant promise as a chemopreventive and therapeutic agent in oncology. Its ability to also modulate inflammatory pathways further enhances its potential therapeutic value.

The lack of comprehensive pharmacokinetic and certain in vitro activity data for TMS underscores the need for further research to fully elucidate its pharmacological profile. Direct, head-to-head comparative studies employing standardized assays would be invaluable for definitively ranking the potency and efficacy of these two compounds in various biological systems.

References

Replicating In Vivo Efficacy of 2,3',4,5'-Tetramethoxystilbene: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic potential of 2,3',4,5'-Tetramethoxystilbene (TMS) against other established stilbenoid compounds, namely Resveratrol and Combretastatin A4 Phosphate (CA4P). The information is designed to assist researchers in replicating and expanding upon existing in vivo studies by providing detailed experimental protocols, comparative quantitative data, and an overview of the key signaling pathways involved.

Comparative Analysis of In Vivo Antitumor Activity

The following tables summarize the quantitative data from various in vivo studies, offering a side-by-side comparison of the efficacy of TMS, Resveratrol, and CA4P in preclinical cancer models.

Table 1: In Vivo Efficacy in Breast Cancer Xenograft Models

CompoundCell LineAnimal ModelDosageAdministration RouteTumor Volume ReductionCitation
This compound (TMS) MCF-7Nude Mice10 mg/kgIntraperitonealUp to 53%[1]
ResveratrolMDA-MB-231Nude Mice25 mg/kg/dayIntraperitonealSignificant reduction[2]
Combretastatin A4 Phosphate (CA4P)MDA-MB-231Nude Mice120 mg/kgIntraperitoneal50-90% decrease in light emission (tumor burden)[3]

Table 2: In Vivo Efficacy in Colon Cancer Xenograft Models

CompoundCell LineAnimal ModelDosageAdministration RouteTumor Weight/Volume ReductionCitation
This compound (TMS) HT-29Immunodeficient Mice10 mg/kgNot Specified40% decrease in tumor weight and volume[4]
ResveratrolHCT116Athymic Nude Mice4 mg/g of foodOralSignificant reduction in tumor volume[2]
Combretastatin A4 Phosphate (CA4P)Colorectal XenograftsNude MiceNot SpecifiedNot SpecifiedSignificant decrease in perfusion and increase in hypoxia[5]

Detailed Experimental Protocols

To facilitate the replication of these pivotal studies, detailed methodologies for the key in vivo experiments are provided below.

Protocol 1: In Vivo Xenograft Study of this compound (TMS) in a Breast Cancer Model
  • Cell Line and Culture: Human breast adenocarcinoma MCF-7 cells are cultured in appropriate media until confluent.

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude) of 6-8 weeks of age are used.

  • Tumor Cell Inoculation: 1 x 106 to 5 x 106 MCF-7 cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 50-100 mm3), mice are randomized into control and treatment groups.

    • TMS is dissolved in a suitable vehicle (e.g., DMSO and saline).

    • A dose of 10 mg/kg body weight is administered via intraperitoneal injection daily or on a specified schedule for a defined period (e.g., 21 days).

    • The control group receives vehicle only.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be further processed for histological or molecular analysis.

Protocol 2: In Vivo Xenograft Study of Resveratrol in a Colon Cancer Model
  • Cell Line and Culture: Human colon cancer HCT116 cells are maintained in appropriate culture conditions.

  • Animal Model: Male or female athymic nude mice, 4-6 weeks old.

  • Tumor Cell Inoculation: 2 x 106 HCT116 cells in 100 µL of serum-free medium are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated.

  • Treatment Protocol:

    • When tumors reach an average volume of 50-100 mm3, mice are randomly assigned to control and treatment groups.

    • Resveratrol is incorporated into the animal diet at a concentration of 4 mg/g of food.

    • The control group receives a standard diet without Resveratrol.

    • Treatment continues for a specified duration (e.g., 28 days).

Protocol 3: In Vivo Xenograft Study of Combretastatin A4 Phosphate (CA4P) in a Breast Cancer Model
  • Cell Line and Culture: Human breast cancer MDA-MB-231 cells, potentially engineered to express a reporter gene like luciferase for in vivo imaging.

  • Animal Model: Female nude mice.

  • Tumor Cell Inoculation: 1 x 106 MDA-MB-231 cells are implanted in the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored until tumors reach a diameter of approximately 6 mm.

  • Treatment Protocol:

    • Mice are randomized into control and treatment groups.

    • CA4P is dissolved in saline.

    • A dose of 120 mg/kg body weight is administered via intraperitoneal injection.

    • The control group receives saline only.

  • Endpoint Analysis: The acute effects of CA4P on tumor vasculature and viability are assessed at various time points (e.g., 2 and 24 hours) post-injection using techniques like bioluminescent imaging (BLI) or magnetic resonance imaging (MRI) to measure changes in tumor perfusion and hypoxia.[1][3]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for in vivo studies.

G cluster_0 TMS Action on CYP1B1 and Wnt/β-catenin Pathway TMS This compound (TMS) CYP1B1 CYP1B1 TMS->CYP1B1 Inhibits Wnt Wnt Signaling CYP1B1->Wnt Upregulates beta_catenin β-catenin Wnt->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Proliferation Cell Proliferation Metastasis Target_Genes->Proliferation

Caption: TMS inhibits CYP1B1, downregulating the Wnt/β-catenin pathway and reducing cell proliferation.

G cluster_1 Apoptosis Induction by TMS TMS This compound (TMS) Extrinsic Extrinsic Pathway (Death Receptors) TMS->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) TMS->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TMS induces apoptosis through both extrinsic and intrinsic pathways, leading to cancer cell death.

G cluster_2 In Vivo Xenograft Experimental Workflow start Cell Culture inoculation Subcutaneous Inoculation start->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (TMS, Alternative, Vehicle) randomization->treatment monitoring Tumor Measurement & Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint

Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate anti-cancer agents.

References

Safety Operating Guide

Proper Disposal of 2,3',4,5'-Tetramethoxystilbene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 2,3',4,5'-Tetramethoxystilbene, a selective and competitive inhibitor of cytochrome P450 1B1.

Immediate Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, and safety glasses. In case of accidental ingestion, call a poison center or doctor if you feel unwell and rinse your mouth.[1]

Hazard and Precautionary Statements:

GHS ClassificationHazard StatementPrecautionary Statement
Acute toxicity - oral 4H302: Harmful if swallowedP264: Wash thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301+P312: If swallowed: Call a poison center/doctor if you feel unwell.
P330: Rinse mouth.
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Data sourced from Cayman Chemical Safety Data Sheet.[1]

Environmental Hazards:

There is conflicting information regarding the water hazard class. One source indicates it is slightly hazardous for water (Water hazard class 1), while another suggests a higher hazard level (WGK 3).[1] Therefore, it is crucial to prevent this compound from entering groundwater, watercourses, or the sewage system.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable local, regional, national, and international regulations.[1] The following is a general procedural plan:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • The label should include the chemical name, concentration, and appropriate hazard symbols.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow the storage temperature recommendations for the pure compound, which is typically -20°C.

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the SDS and any other relevant information about the waste.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Wear appropriate PPE, including a respirator if necessary.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in the designated waste container.

    • For solid spills, carefully sweep or scoop the material into the waste container.

    • Clean the spill area thoroughly.

Disposal Workflow

DisposalWorkflow start Start: Unused or Contaminated This compound identify Identify and Segregate Waste start->identify label Label Waste Container (Chemical Name, Hazards) identify->label containerize Place in a Sealable, Chemically Resistant Container label->containerize store Store in a Designated, Secure, and Ventilated Area containerize->store contact Contact Institutional EHS or Licensed Waste Contractor store->contact provide_info Provide SDS and Waste Information contact->provide_info pickup Arrange for Waste Pickup provide_info->pickup end End: Proper Disposal by Authorized Personnel pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3',4,5'-Tetramethoxystilbene. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling similar stilbene compounds.

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment.

PPE CategorySpecificationStandard Compliance (Example)
Eye and Face Protection Chemical safety goggles or a face shield that protects the entire face from splashes.OSHA 29 CFR 1910.133 or European Standard EN166[1][2]
Skin Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). A lab coat or overalls should be worn to prevent skin contact.[1][3]European Standard EN 374 or US Standard F739[3]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if dusts are generated.[1][4]OSHA 29 CFR 1910.134 or European Standard EN 149[1]

Operational Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]

  • Avoid generating dust when handling the solid compound.[3]

  • Prevent contact with skin, eyes, and clothing.[1][5]

  • Wash hands thoroughly after handling.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep away from incompatible materials, such as strong oxidizing agents.[1][5]

  • The compound is stable for at least four years if stored correctly.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

Waste Collection:

  • Collect waste in a suitable, labeled, and sealed container to prevent leakage.

  • Do not mix with other waste streams unless explicitly permitted.

Disposal Route:

  • Waste containing this compound should be handled as hazardous waste.

  • Engage a licensed professional waste disposal service to manage the disposal process.

  • Contaminated materials, including empty containers, should be treated as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Work in Ventilated Area (Fume Hood) B->C D Weigh and Prepare Solution C->D E Decontaminate Work Area D->E F Remove and Doff PPE E->F G Segregate and Label Waste F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',4,5'-Tetramethoxystilbene
Reactant of Route 2
Reactant of Route 2
2,3',4,5'-Tetramethoxystilbene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.